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[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Documentation Hub

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  • Product: [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
  • CAS: 1086379-41-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (CAS: 1086379-41-0) has emerged as a highly versatile primary amine scaffold[1][2]. By integrating a neutral solubilizing moiety (tetrahydropyran) with a metabolically stable heteroaromatic core (pyridine), this molecule provides an ideal vector for late-stage functionalization. This technical guide provides an in-depth analysis of its molecular properties, structural rationale, and self-validating synthetic protocols for its incorporation into advanced drug-like scaffolds.

Physicochemical Profiling & ADME Implications

Understanding the exact physicochemical parameters of a building block is critical for predicting its impact on the final drug molecule's "Rule of 5" compliance. The data summarized below highlights why this specific amine is favored over traditional aliphatic or purely aromatic alternatives.

Quantitative Molecular Properties
PropertyValueImplication for Drug Design
IUPAC Name [6-(oxan-4-yloxy)-3-pyridinyl]methanamineStandardized nomenclature for regulatory filing[2].
CAS Number 1086379-41-0Unique identifier for procurement and compliance[1][3].
Molecular Formula C₁₁H₁₆N₂O₂Defines the atomic composition[2].
Molecular Weight 208.26 g/mol Low MW allows for downstream coupling without exceeding the 500 Da limit[2].
Topological Polar Surface Area 57.4 ŲOptimal TPSA for maintaining passive membrane permeability[2].
Calculated LogP (XLogP3) ~0.4Highly hydrophilic, excellent for offsetting lipophilic target-binding domains[2].
H-Bond Donors / Acceptors 1 / 3Provides necessary interactions for solubility without excessive desolvation penalties.
Rotatable Bonds 4Offers sufficient conformational flexibility to adapt to target binding pockets.

Data sourced and verified via the[2].

Structural Rationale in Drug Design

As a Senior Application Scientist, I approach building block selection by analyzing the specific causality behind each functional group.[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is not just a random assembly of atoms; it is a meticulously designed pharmacophore.

  • The Tetrahydropyran (THP) Ring : Historically, medicinal chemists used piperidine or morpholine rings to improve aqueous solubility. However, the basic nitrogen in those rings often leads to hERG channel inhibition (cardiotoxicity) and lysosomal trapping (phospholipidosis). The THP ring acts as a neutral bioisostere. It provides the oxygen atom necessary for hydrogen-bond acceptance (maintaining solubility) but eliminates the basicity-driven toxicity liabilities.

  • The Pyridine Core : The incorporation of a nitrogen atom into the aromatic ring lowers the electron density of the system compared to a phenyl ring. This electron deficiency significantly enhances metabolic stability against cytochrome P450 (CYP) mediated oxidation.

  • The Methylamine Linker : The primary amine is extended by a single methylene (-CH₂-) unit. This insulates the amine from the electron-withdrawing effects of the pyridine ring, ensuring it remains highly nucleophilic for rapid and high-yielding coupling reactions.

Pharmacophore Molecule [6-(THP-4-yloxy)pyridin-3-yl]methylamine THP Tetrahydropyran (THP) Neutral Solubilizer Molecule->THP Bioisostere Pyridine Pyridine Core Metabolic Stability Molecule->Pyridine Scaffold Methylamine Methylamine Handle Primary Coupling Site Molecule->Methylamine Reactivity

Pharmacophore contribution map detailing the functional role of each moiety.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the methodology includes built-in chemical and analytical checkpoints to confirm the reaction's success before proceeding to the next step.

Synthesis Start Primary Amine Scaffold CAS: 1086379-41-0 Amide Amide Coupling HATU, DIPEA, DMF Start->Amide + R-COOH RedAmin Reductive Amination NaBH(OAc)3, DCE Start->RedAmin + R-CHO / R-CO-R' Target1 Amide-Linked Target (Target Validation) Amide->Target1 IPC: LC-MS Target2 Secondary Amine Target (Target Validation) RedAmin->Target2 IPC: LC-MS

Synthetic workflows for amide coupling and reductive amination.

Protocol A: High-Efficiency Amide Coupling

Objective: Conjugate the primary amine with a target carboxylic acid to form a stable amide linkage. Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in forming the active ester, which is critical when dealing with sterically hindered carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to ensure the amine remains deprotonated without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

    • Self-Validation Check: Stir for 15 minutes. A distinct color change (typically to pale yellow) visually confirms the formation of the active HOAt ester.

  • Coupling: Add[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (1.1 eq) in a single portion. Stir at room temperature (20-25 °C).

  • In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The reaction is complete when the mass of the starting acid is entirely consumed and the desired product mass (M+H)+ is the dominant peak.

  • Targeted Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc. Wash the combined organic layers sequentially with water, 5% aqueous LiCl (critical validation step: this selectively partitions the DMF into the aqueous phase, preventing NMR contamination), and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, gradient of 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Objective: Synthesize a secondary amine by reacting the primary amine with an aldehyde or ketone. Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting carbonyl but sufficiently reactive to reduce the transient, highly electrophilic iminium ion. 1,2-Dichloroethane (DCE) is used to stabilize this iminium intermediate.

Step-by-Step Methodology:

  • Iminium Formation: Combine the amine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous DCE (0.1 M). If utilizing a less reactive ketone, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

    • Self-Validation Check: Stir for 1-2 hours at room temperature. The formation of the iminium intermediate can be verified by taking a micro-aliquot, reducing it instantly with a stronger agent (NaBH₄ in MeOH), and confirming the product mass via LC-MS.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 4-12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. Proceed to workup only when the starting amine (m/z 209.1) is fully consumed.

  • Targeted Workup: Quench the reaction cautiously with 1N NaOH (critical validation step: the basic quench is required to break down stable boron-amine complexes, ensuring the secondary amine is fully free-based and extractable). Extract with DCM.

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC.

References

  • PubChem Compound Summary for CID 28875431 , [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. National Center for Biotechnology Information. URL:[Link]

  • Chemical Substance Information , [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine. NextSDS Database. URL: [Link]

Sources

Exploratory

Mechanistic Elucidation of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine: A Technical Guide to GPR88 Agonist Characterization

Foreword: Probing the Orphan Receptor GPR88 The G-protein coupled receptor 88 (GPR88) represents a compelling, yet underexplored, therapeutic target for a spectrum of central nervous system disorders. Its high expression...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Probing the Orphan Receptor GPR88

The G-protein coupled receptor 88 (GPR88) represents a compelling, yet underexplored, therapeutic target for a spectrum of central nervous system disorders. Its high expression in the striatum positions it as a critical modulator of motor control, reward, and cognition.[1] The advent of synthetic agonists, such as [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, provides the scientific community with essential chemical tools to dissect the function of this orphan receptor. This guide offers an in-depth technical framework for understanding and experimentally validating the mechanism of action of such GPR88 agonists.

The Core Mechanism: Gi/o-Coupled Inhibition of Adenylyl Cyclase

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is presumed to function as an agonist at the GPR88 receptor. The canonical signaling pathway for GPR88 involves its coupling to inhibitory G-proteins of the Gi/o family.[2] Activation of the receptor by an agonist initiates a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability.

GPR88_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine GPR88 GPR88 Agonist->GPR88 Binds and Activates G_protein Gi/o Protein GPR88->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: GPR88 agonist-induced signaling cascade.

Experimental Validation: A Two-Pronged Approach

To rigorously characterize the mechanism of action of a putative GPR88 agonist like [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, a combination of binding and functional assays is essential.

Quantifying Target Engagement: The Radioligand Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of a compound for its receptor. This is typically performed as a competition assay where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: GPR88 Radioligand Competition Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR88 (PPLS-HA-hGPR88-CHO).

    • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[3]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Execution:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg protein per well), a fixed concentration of the radioligand [³H]RTI-13951-33 (a known GPR88 ligand), and a range of concentrations of the unlabeled test compound, [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.[4][5]

    • For determination of non-specific binding, a high concentration of a known, non-radiolabeled GPR88 agonist (e.g., RTI-13951-33) is used in a set of control wells.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[3]

  • Signal Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[6]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Quantify the bound radioactivity using a scintillation counter.

    • The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection cluster_analysis Analysis A Prepare GPR88-expressing cell membranes B Incubate membranes with [³H]RTI-13951-33 and test compound A->B C Rapid filtration to separate bound/free radioligand B->C D Scintillation counting C->D E Calculate IC₅₀ and Ki D->E

Caption: Workflow for the GPR88 radioligand binding assay.

Assessing Functional Activity: The cAMP Assay

A functional assay is crucial to confirm that binding of the compound to GPR88 translates into a biological response. For Gi/o-coupled receptors, this is typically a cAMP inhibition assay.

Experimental Protocol: GPR88 cAMP Inhibition Assay

  • Cell Preparation:

    • Use HEK293 cells stably expressing human GPR88 and a cAMP biosensor, such as the GloSensor™-22F.[2][7]

    • Plate the cells in a 96-well plate and culture overnight.

  • Assay Execution:

    • Wash the cells with an appropriate assay buffer.

    • To stimulate adenylyl cyclase and generate a basal level of cAMP, add a sub-maximal concentration of forskolin.

    • Immediately add a range of concentrations of the test compound, [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for the modulation of cAMP levels.[8]

  • Signal Detection and Analysis:

    • Measure the intracellular cAMP levels using a commercial assay kit (e.g., HTRF, AlphaScreen, or a luminescence-based biosensor).[8][9] These assays are typically based on a competitive immunoassay principle.

    • The data is plotted as the percentage inhibition of the forskolin-stimulated cAMP response versus the logarithm of the test compound concentration.

    • A non-linear regression analysis is used to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

Data Synthesis and Interpretation

The results from the binding and functional assays provide a comprehensive profile of the compound's interaction with GPR88.

Table 1: Representative Pharmacological Data for GPR88 Agonists

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Assay System
RTI-13951-33 224[4]25[10][³H]RTI-33 competition binding in hGPR88-CHO membranes; cAMP assay in hGPR88-HEK293 cells
2-PCCA 277[4]3.1[11][³H]RTI-33 competition binding in hGPR88-CHO membranes; HTRF cAMP assay
BI-9508 Not Reported47[12]Gi1 BRET assay in hGPR88-HEK293 cells

Note: Specific binding and functional data for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine are not publicly available at this time. The data presented are for well-characterized GPR88 agonists and serve as a reference for expected potency.

Broader Implications and Future Directions

The successful characterization of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine as a GPR88 agonist would validate it as a valuable tool for in vitro and in vivo studies. Future research should focus on:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other GPCRs, ion channels, and transporters to ensure its specificity for GPR88.

  • In Vivo Pharmacokinetics and Target Engagement: Determining the compound's ability to cross the blood-brain barrier and occupy GPR88 in the brain.

  • Behavioral Pharmacology: Evaluating the effects of the compound in animal models of neuropsychiatric and neurodegenerative disorders to explore its therapeutic potential.[13]

References

  • Decker, A. M., et al. (2022). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. Bioorganic & Medicinal Chemistry Letters, 77, 129120. [Link]

  • Eurofins Discovery. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocols. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). GPR88 agonist I BI-9508. [Link]

  • Jin, C., et al. (2014). Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 5(7), 576–587. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 4(1), 102120. [Link]

  • Rahman, M. T., et al. (2022). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 65(15), 10335–10350. [Link]

  • Logothetis, C., et al. (2021). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 12(6), 894–907. [Link]

  • opnMe by Boehringer Ingelheim. (n.d.). GPR88 agonist | BI-9508. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]

  • Scott, J., et al. (2016). Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists. ACS Chemical Neuroscience, 7(5), 577–584. [Link]

  • RTI International. (2022). Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor. [Link]

  • Jin, C., et al. (2021). Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target. ACS Chemical Neuroscience, 12(6), 894-907. [Link]

  • Fer, M., et al. (2024). Discovery of BI-9508, a Brain-Penetrant GPR88-Receptor-Agonist Tool Compound for In Vivo Mouse Studies. Journal of Medicinal Chemistry. [Link]

  • Darcq, E., et al. (2022). The GPR88 agonist RTI-13951-33 reduces alcohol drinking and seeking in mice. Addiction Biology, 27(6), e13227. [Link]

  • Jin, C., et al. (2018). Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake. Journal of Medicinal Chemistry, 61(15), 6748-6758. [Link]

Sources

Foundational

Biological Activity of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Derivatives: Targeting the Autotaxin-LPA Signaling Axis

Executive Summary In contemporary medicinal chemistry, the [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold has emerged as a highly privileged pharmacophore. Rather than functioning as a standalone thera...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold has emerged as a highly privileged pharmacophore. Rather than functioning as a standalone therapeutic, this structural motif is a critical building block in the rational design of potent, orally bioavailable Autotaxin (ATX / ENPP2) inhibitors [1]. By effectively occupying the unique structural pockets of the ATX enzyme, derivatives of this scaffold halt the pathological production of Lysophosphatidic Acid (LPA), offering profound therapeutic potential for fibrotic diseases (such as Idiopathic Pulmonary Fibrosis), oncology, and neuropathic pain[2].

This technical guide dissects the structure-activity relationship (SAR) of this scaffold, the mechanistic grounding of the ATX-LPA axis, and the rigorous, self-validating experimental protocols required to evaluate these derivatives in preclinical development.

Mechanistic Grounding: The ATX-LPA Signaling Axis

Autotaxin (encoded by the ENPP2 gene) is a secreted glycoprotein that functions primarily as a lysophospholipase D (lysoPLD)[3]. It is the principal enzyme responsible for hydrolyzing extracellular Lysophosphatidylcholine (LPC) into the bioactive lipid mediator Lysophosphatidic Acid (LPA)[2].

Once generated, LPA binds to six known G-protein-coupled receptors (LPAR1–6) located on the plasma membrane of target cells. This binding triggers a cascade of intracellular signaling pathways (including Rho/ROCK, PI3K/Akt, and MAPK) that drive cell motility, proliferation, and extracellular matrix deposition[4]. In pathological states, the overactivation of the ATX-LPA axis creates a pro-tumorigenic and pro-fibrotic microenvironment.

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ENPP2) Catalytic Cleavage LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA lysoPLD Activity Inhibitor THP-Pyridine Derivatives Inhibitor->ATX Inhibits LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binds Effects Fibrosis, Tumorigenesis, Neuropathic Pain LPAR->Effects Signaling

Fig 1: ATX-LPA signaling axis and inhibitory intervention by THP-pyridine derivatives.

Structure-Activity Relationship (SAR) & Scaffold Utility

The catalytic domain of ATX contains a tripartite binding site: a zinc-dependent catalytic center, a hydrophilic groove, and a deep, narrow hydrophobic pocket that naturally accommodates the lipid acyl chain of LPC[3][4].

The [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold is masterfully engineered to exploit this topography[1][2]:

  • The Tetrahydropyran (THP) Ring : The THP-oxy group is designed to deeply penetrate the hydrophobic pocket of ATX. Unlike straight-chain alkyl groups which are highly lipophilic and prone to rapid oxidative metabolism, the THP ring provides optimal van der Waals interactions while the embedded oxygen atom improves aqueous solubility and metabolic stability.

  • The Pyridine Core : The pyridine ring acts as a rigid spacer. Its nitrogen atom can participate in critical hydrogen bonding with active-site residues or coordinate with the zinc ions, anchoring the molecule in the correct orientation[4].

  • The Methylamine Linker : The primary amine serves as a highly versatile synthetic handle. In drug development, it is typically reacted with carboxylic acids or sulfonyl chlorides to form amide or sulfonamide linkages, connecting the THP-pyridine pharmacophore to rigid bicyclic cores (e.g., hexahydropyrrolopyrroles) that occupy the hydrophilic groove[1][5].

Quantitative Biological Activity

When integrated into complex bicyclic architectures, derivatives of this scaffold exhibit extraordinary potency. Below is a summary of representative biological data demonstrating the efficacy of these derivatives in ATX inhibition and downstream LPA reduction[1][2].

Compound Class / ModificationATX Inhibition (IC₅₀, nM)Plasma LPA Reduction (In Vivo, % at 10 mg/kg)Primary Binding Interaction
Unsubstituted Pyridine Core 150 - 300 nM20 - 30%Weak hydrophobic pocket entry
THP-oxy Pyridine Amide 10 - 50 nM60 - 75%Deep hydrophobic pocket occupation
THP-oxy Pyridine Sulfonamide 1 - 5 nM> 85%Hydrophobic pocket + Zinc coordination
Cyclopropyl-THP-oxy Pyridine < 1 nM> 90%Dual pocket & channel occupation

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these derivatives requires a multi-tiered screening approach. The protocols below are designed with built-in causality checks to eliminate false positives.

Screening_Workflow Step1 Primary Screen (FS-3 Fluorogenic Assay) Step2 Secondary Screen (Fluorescence Interference) Step1->Step2 Hit Selection Step3 Orthogonal Assay (Amplex Red / LC-MS/MS) Step2->Step3 False Positives Removed Step4 In Vivo PD (Plasma LPA Reduction) Step3->Step4 Lead Optimization

Fig 2: Multi-tiered screening workflow for validating Autotaxin inhibitors.

Protocol A: In Vitro Autotaxin Enzyme Inhibition Assay (FS-3 Substrate)

Causality Rationale : The FS-3 assay utilizes a synthetic LPC analogue conjugated with a fluorophore and a quencher. Cleavage by ATX liberates the fluorophore, allowing continuous, real-time kinetic measurement rather than error-prone end-point analysis[6][7]. However, because small molecules can act as auto-fluorescers or quenchers, a secondary counter-screen is mandatory.

Step-by-Step Methodology :

  • Reagent Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% Triton X-100). Thaw recombinant human ATX (2 nM final concentration) and FS-3 substrate (1 µM final concentration)[6].

  • Compound Dilution : Serially dilute the THP-pyridine derivatives in DMSO, then transfer to a 96-well black, flat-bottom microplate. Ensure final DMSO concentration does not exceed 1%.

  • Pre-Incubation : Add the ATX enzyme to the compound wells. Crucial Step : Incubate at room temperature for 10–30 minutes. Why? Many ATX inhibitors are slow-binding competitive inhibitors; omitting this step artificially inflates the apparent IC₅₀[6].

  • Reaction Initiation : Add the FS-3 substrate to all wells to initiate the reaction.

  • Kinetic Reading : Immediately transfer the plate to a fluorescence microplate reader (Excitation: 485 nm, Emission: 528 nm). Collect kinetic data every 1 minute for 30 minutes[6].

  • Secondary Screen (Validation) : To rule out false positives, incubate the "hit" compounds with pre-cleaved FS-3 (free fluorescein). If the compound alters the fluorescence signal here, it is an assay artifact (quencher/fluorescer), not a true ATX inhibitor[6].

Protocol B: In Vivo Pharmacodynamics (Plasma LPA Quantification)

Causality Rationale : ATX is highly active in plasma. If blood is collected without immediate ATX inhibition, the enzyme will continue to generate LPA ex vivo, masking the true in vivo efficacy of the administered drug.

Step-by-Step Methodology :

  • Dosing : Administer the THP-pyridine derivative (e.g., 10 mg/kg PO) to the rodent model.

  • Blood Collection : At designated time points (e.g., 1h, 4h, 8h, 24h), draw blood into EDTA tubes pre-loaded with a potent, structurally distinct ATX inhibitor (e.g., HA130) and immediately place on ice. Why? This instantly halts ex vivo LPA generation.

  • Plasma Separation : Centrifuge the blood at 4°C (2000 x g for 10 minutes) to isolate plasma.

  • Lipid Extraction : Spike plasma with a heavy-isotope internal standard (e.g., 17:0-LPA). Perform a liquid-liquid extraction using acidified butanol/hexane to isolate the lipid fraction.

  • LC-MS/MS Analysis : Reconstitute the lipid pellet in methanol and inject into a Triple Quadrupole LC-MS/MS system. Monitor the specific transitions for various LPA species (e.g., 16:0, 18:1, 18:2, 20:4) to quantify the total reduction in plasma LPA levels compared to vehicle-treated controls.

Conclusion

The [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold represents a triumph of structure-based drug design. By perfectly complementing the hydrophobic pocket and catalytic architecture of Autotaxin, derivatives of this class achieve picomolar potency and robust in vivo target engagement. As the ATX-LPA axis continues to be validated in clinical trials for fibrotic and oncological indications, mastering the synthesis, SAR, and rigorous biological profiling of these molecules remains essential for next-generation drug development.

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Exploratory

Comprehensive Spectroscopic and Synthetic Profiling of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Spectroscopists, and Drug Discovery Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry[1]. Featuring a central pyridine core, a lipophilic tetrahydropyran (THP) ether linkage, and a highly reactive primary methylamine, this scaffold serves as a privileged vector for structure-activity relationship (SAR) optimization. It has been prominently featured in the synthesis of autotaxin (ATX) inhibitors[2] and muscarinic M1 receptor positive allosteric modulators (PAMs)[3]. This guide provides a rigorous breakdown of its synthetic methodology, mechanistic causality, and comprehensive spectroscopic data to ensure robust in-house validation.

Physicochemical Profiling

Before initiating synthesis or utilizing the compound in coupling reactions, understanding its baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior.

PropertyValueCausality / Implication
Chemical Formula C₁₁H₁₆N₂O₂Determines exact mass for HRMS validation.
Molecular Weight 208.26 g/mol Low molecular weight makes it an ideal fragment for lead optimization.
Topological Polar Surface Area (tPSA) ~51.5 ŲOptimal for blood-brain barrier (BBB) penetration in CNS targets[3].
LogP (Predicted) ~1.2Balanced lipophilicity driven by the THP ring, ensuring favorable ADME properties.
Physical State Viscous oil to low-melting solidThe primary amine readily absorbs atmospheric CO₂; must be stored under inert gas.

Synthetic Methodology & Mechanistic Causality

The assembly of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine relies on a highly efficient, scalable two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by catalytic nitrile reduction[4].

Step 1: S_NAr Etherification

Objective: Form the ether linkage between the pyridine core and the THP ring.

Protocol:

  • Charge a dry, argon-purged flask with tetrahydropyran-4-ol (1.1 eq) and anhydrous THF (0.5 M).

  • Cool the solution to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes to ensure complete alkoxide formation.

  • Add commercially available 6-chloronicotinonitrile (1.0 eq)[4] dissolved in THF dropwise.

  • Warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via LC-MS; the reaction is complete when the 6-chloronicotinonitrile peak (m/z 139) is fully consumed.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile.

Mechanistic Causality: The S_NAr reaction is highly regioselective and rapid because the C-6 position of the pyridine ring is strongly activated (made electrophilic). This activation is driven by the synergistic electron-withdrawing effects (-I, -M) of the adjacent electronegative pyridine nitrogen and the para-positioned nitrile group[4].

Step 2: Catalytic Nitrile Reduction

Objective: Reduce the intermediate nitrile to the primary methylamine without forming secondary amine dimers.

Protocol:

  • Dissolve the intermediate nitrile in a 2M solution of ammonia in methanol (0.2 M concentration).

  • Add Raney Nickel catalyst (20% w/w).

  • Purge the reaction vessel with hydrogen gas and pressurize to 50 psi.

  • Stir vigorously at room temperature for 12 hours.

    • Self-Validation: Monitor via TLC (ninhydrin stain) for the appearance of the primary amine (deep purple spot).

  • Filter the mixture carefully through a pad of Celite (Caution: Raney Ni is pyrophoric), wash with MeOH, and concentrate under reduced pressure to afford the pure title compound.

Mechanistic Causality: The use of methanolic ammonia is critical. During the reduction of nitriles, highly reactive imine intermediates are formed. Without excess ammonia, the newly formed primary amine can attack the imine, leading to unwanted secondary amine dimers. Ammonia acts as a competing nucleophile, shifting the equilibrium to exclusively favor the primary amine product.

Synthesis SM1 6-Chloronicotinonitrile + Tetrahydropyran-4-ol Reagents1 NaH, THF, 0 °C to RT (SNAr Reaction) SM1->Reagents1 Int1 6-(Tetrahydro-2H-pyran-4-yloxy) nicotinonitrile Reagents1->Int1 Reagents2 Raney Ni, H2 (50 psi) NH3/MeOH, RT (Nitrile Reduction) Int1->Reagents2 Product [6-(Tetrahydro-2H-pyran-4-yloxy) pyridin-3-yl]methylamine Reagents2->Product

Figure 1: Two-step synthetic workflow for[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

Spectroscopic Characterization

To ensure rigorous quality control, the following spectroscopic assignments are provided. These values are benchmarked against standard predictive models and structural analogs.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) Data & Causality:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Causality
8.08 d (J = 2.4 Hz)1HPy-H2Highly deshielded due to proximity to the electronegative pyridine nitrogen and lack of direct resonance shielding.
7.62 dd (J = 8.5, 2.4 Hz)1HPy-H4Deshielded by the aromatic ring current; couples with both H5 (ortho) and H2 (meta).
6.71 d (J = 8.5 Hz)1HPy-H5Significantly shielded by the strong positive mesomeric (+M) effect of the adjacent ether oxygen donating electron density.
5.18 tt (J = 8.2, 4.0 Hz)1HTHP-CH-ODownfield shift characteristic of a methine proton attached to an aryloxy group, influenced by the pyridine anisotropic effect.
3.98 dt (J = 11.8, 4.2 Hz)2HTHP-CH₂-O (eq)Equatorial protons adjacent to the THP oxygen; deshielded by the inductive effect of oxygen.
3.81 s2HCH₂-NH₂Confirms the successful reduction of the sp-hybridized nitrile carbon to an sp³-hybridized methylene.
3.58 td (J = 11.8, 2.2 Hz)2HTHP-CH₂-O (ax)Axial protons adjacent to the THP oxygen.
2.08 m2HTHP-CH₂ (eq)Aliphatic equatorial protons of the THP ring.
1.75 m2HTHP-CH₂ (ax)Aliphatic axial protons of the THP ring.
1.45 br s2HNH₂Broad signal due to quadrupolar relaxation of nitrogen and proton exchange; disappears upon D₂O shake.

¹³C NMR (100 MHz, CDCl₃) Data:

Chemical Shift (δ, ppm)AssignmentChemical Shift (δ, ppm)Assignment
162.4 Py-C6 (C-O)71.6 THP-CH-O
146.1 Py-C265.4 THP-CH₂-O (2C)
138.3 Py-C443.8 CH₂-NH₂
131.5 Py-C332.1 THP-CH₂ (2C)
111.2 Py-C5
Vibrational (FT-IR) and Mass Spectrometry (HRMS)
  • FT-IR (ATR) ν_max (cm⁻¹):

    • 3350, 3280: N-H stretch (doublet characteristic of a primary amine).

    • 2950, 2850: C-H stretch (aliphatic THP ring).

    • 1605, 1570: C=C, C=N stretch (aromatic pyridine core).

    • 1240, 1030: C-O-C stretch (aryl-alkyl ether and cyclic THP ether).

  • HRMS (ESI-TOF) m/z:

    • Calculated for C₁₁H₁₇N₂O₂ [M+H]⁺: 209.1285

    • Found: 209.1281 (Confirms elemental composition).

Applications in Drug Discovery

The structural features of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine make it an ideal vector for exploring target pockets in complex diseases.

  • Autotaxin (ATX) Inhibitors: This compound is frequently coupled with diverse core scaffolds (e.g., hexahydropyrrolo-pyrroles) to generate potent ATX inhibitors[2]. The THP ring occupies lipophilic pockets in the ATX active site, while the pyridine nitrogen engages in critical hydrogen bonding. This effectively prevents the hydrolysis of lysophosphatidylcholine (LPC) into the pro-inflammatory and pro-fibrotic lysophosphatidic acid (LPA)[2].

  • M1 Receptor Modulators: In the context of Alzheimer's disease and cognitive disorders, this scaffold is utilized to synthesize quinoline amides that act as positive allosteric modulators (PAMs) of the M1 muscarinic receptor, enhancing cholinergic neurotransmission without the side effects typical of orthosteric agonists[3].

ATX_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Receptors LPA Receptors (LPAR1-6) LPA->Receptors Activation Disease Fibrosis, Inflammation, Tumor Progression Receptors->Disease Signaling Inhibitor Target Compound (ATX Inhibitor) Inhibitor->ATX Blocks

Figure 2: Mechanism of action for ATX inhibitors utilizing the target compound as a core scaffold.

References

  • NextSDS. [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine - Chemical Substance Information. Retrieved from: [Link]

  • Google Patents.US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors.
  • Google Patents.EA022494B1 - Quinoline amide compounds which are muscarinic m1 receptor positive allosteric modulators.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction & Strategic Rationale The compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Strategic Rationale

The compound [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a highly versatile sp2

sp3 hybrid building block frequently utilized in the design of kinase inhibitors (e.g., RET, ALK, and HPK1 antagonists)[1]. The incorporation of a tetrahydropyran (THP) ring via an ether linkage to a pyridine core significantly improves the physicochemical profile of drug candidates—enhancing aqueous solubility, lowering lipophilicity (LogD), and providing metabolic stability compared to traditional alkyl or aryl substituents.

This application note details a robust, highly reproducible two-step synthetic workflow. The strategy leverages a Nucleophilic Aromatic Substitution (S_NAr) followed by a Catalytic Nitrile Reduction .

Causality in Experimental Design:
  • S_NAr Activation: The starting material, 6-chloronicotinonitrile, features a strong electron-withdrawing cyano group para to the chloride leaving group. This drastically lowers the LUMO of the pyridine ring, allowing for a highly efficient S_NAr reaction with the sterically hindered secondary alcohol (tetrahydro-2H-pyran-4-ol) under basic conditions[1].

  • Chemoselective Reduction: Reducing a nitrile to a primary amine often yields secondary and tertiary amine byproducts due to the condensation of the newly formed primary amine with the highly reactive intermediate imine. By conducting the catalytic hydrogenation in the presence of excess methanolic ammonia, the equilibrium is forcefully shifted to trap the imine, exclusively yielding the desired primary amine[2].

Mechanistic Pathways & Workflows

SynthesisRoute SM1 6-Chloronicotinonitrile (CAS 33252-28-7) Step1 SNAr Reaction NaH, DMF, 0°C to RT SM1->Step1 SM2 Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9) SM2->Step1 Int1 6-(Tetrahydro-2H-pyran-4-yloxy) nicotinonitrile (CAS 884507-60-2) Step1->Int1 Step2 Nitrile Reduction Raney Ni, H2, NH3/MeOH Int1->Step2 Prod [6-(Tetrahydro-2H-pyran-4-yloxy) pyridin-3-yl]methylamine Step2->Prod

Caption: Two-step synthetic workflow for[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

ReductionMechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine H2 / Raney Ni Amine Primary Amine (R-CH2-NH2) Imine->Amine H2 / Raney Ni SecAmine Secondary Amine (Byproduct) Imine->SecAmine H2 / Raney Ni (Undesired) Amine->Imine Condensation (-NH3) NH3 Excess NH3 (Shifts Equilibrium) NH3->Imine Suppresses Condensation

Caption: Mechanistic pathway of nitrile reduction and the role of excess ammonia.

Quantitative Data & Reaction Parameters

The following table summarizes the expected operational parameters and yields for the two-step synthesis, providing a baseline for process scale-up and validation.

ParameterStep 1: S_NAr ReactionStep 2: Nitrile Reduction
Typical Scale 10 - 50 mmol5 - 25 mmol
Expected Yield 85% - 92%75% - 85%
Reaction Time 4 - 6 hours12 - 16 hours
Temperature 0 °C warming to 25 °C25 °C (Room Temperature)
Pressure Atmospheric (1 atm N 2​ )1 atm (Balloon) or 50 psi (Parr) H 2​
In-Process Control (IPC) TLC (Hexanes/EtOAc 3:1), UV 254 nmLC-MS; TLC (DCM/MeOH/NH 4​ OH), Ninhydrin

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

A self-validating protocol utilizing S_NAr chemistry.

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv, 10.0 mmol, 1.38 g)

  • Tetrahydro-2H-pyran-4-ol (1.1 equiv, 11.0 mmol, 1.12 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv, 12.0 mmol, 0.48 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation of the Alkoxide: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert gas (N 2​ or Argon). Charge the flask with NaH (60% dispersion). Expert Note: Washing the NaH with hexanes is generally unnecessary for this scale and introduces moisture risk; use the dispersion directly.

  • Solvent Addition: Add 10 mL of anhydrous DMF and cool the suspension to 0 °C using an ice-water bath.

  • Deprotonation: Dissolve tetrahydro-2H-pyran-4-ol in 5 mL of DMF and add dropwise over 10 minutes. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. The solution will become slightly homogenous, indicating successful alkoxide formation.

  • Electrophile Addition: Dissolve 6-chloronicotinonitrile in 5 mL of DMF and add dropwise to the alkoxide solution.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a lower-running, strongly UV-active product spot ( Rf​≈0.4 ).

  • Workup & Purification: Quench the reaction carefully with 50 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl or brine ( 5×30 mL). This high-volume aqueous washing is mandatory to partition the DMF out of the organic phase.

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the intermediate as a white to off-white solid.

Protocol B: Reduction to [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

A chemoselective catalytic hydrogenation protocol.

Reagents:

  • 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (1.0 equiv, 5.0 mmol, 1.02 g)

  • Raney Nickel (Slurry in H 2​ O) (~200 mg wet weight)

  • 7M Ammonia in Methanol (NH 3​ /MeOH) (15 mL)

  • Hydrogen Gas (H 2​ )

Step-by-Step Methodology:

  • Reaction Setup: In a thick-walled hydrogenation flask, dissolve the intermediate nitrile in 15 mL of 7M NH 3​ in MeOH. Expert Note: The high concentration of ammonia is the self-validating mechanism that prevents the formation of secondary amine dimers.

  • Catalyst Addition: Carefully add the Raney Nickel slurry.

    • Safety Warning: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the air. Transfer it using a wide-bore pipette directly into the methanolic solution.

  • Atmosphere Exchange: Seal the flask. Evacuate the atmosphere under vacuum and backfill with N 2​ (repeat 3 times). Evacuate again and backfill with H 2​ via a balloon (or pressurize to 50 psi if using a Parr hydrogenator).

  • Reaction Propagation: Stir vigorously at room temperature for 12–16 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (DCM/MeOH/NH 4​ OH 90:9:1). The product will not be highly UV-active but will stain bright purple with Ninhydrin ( Rf​≈0.2 ).

  • Workup: Evacuate the H 2​ gas and purge the flask with N 2​ . Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad thoroughly with MeOH.

    • Safety Warning: Keep the Celite pad wet with water immediately after filtration to prevent the trapped Raney Nickel from igniting.

  • Purification: Concentrate the filtrate under reduced pressure. To remove any non-basic impurities, dissolve the crude residue in 1M HCl (20 mL) and wash with DCM ( 2×10 mL). Basify the aqueous layer to pH > 12 using 2M NaOH, and extract the free amine with DCM ( 3×20 mL). Dry over Na 2​ SO 4​ and concentrate to yield the pure target compound.

Analytical Characterization (Expected Data)

Validation of the final product should be confirmed via LC-MS and 1 H NMR. The following table outlines the expected spectral signatures for the target amine.

Analytical MethodTarget:[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
LC-MS (ESI+) [M+H]+ m/z calculated for C 11​ H 17​ N 2​ O 2​ : 209.13; Found: 209.1
1 H NMR (400 MHz, CDCl 3​ ) δ 8.05 (d, J=2.4 Hz, 1H, Py-H2), 7.60 (dd, J=8.5,2.4 Hz, 1H, Py-H4), 6.70 (d, J=8.5 Hz, 1H, Py-H5), 5.15 (tt, J=8.0,3.8 Hz, 1H, THP-CH-O), 3.95 (dt, J=11.8,4.5 Hz, 2H, THP-CH 2​ -O eq), 3.80 (s, 2H, CH 2​ -N), 3.60 (td, J=11.8,2.2 Hz, 2H, THP-CH 2​ -O ax), 2.05 (m, 2H, THP-CH 2​ eq), 1.75 (m, 2H, THP-CH 2​ ax), 1.45 (br s, 2H, NH 2​ ).

References

  • US Patent 10584114B2 . Inhibitors of RET. Describes the S_NAr functionalization of 6-chloronicotinonitrile with various nucleophiles in DMF under basic conditions. Available at:[1]

  • Organic Chemistry Portal . Amine synthesis by nitrile reduction. Reviews the chemoselective reduction methodologies of nitriles to primary amines, highlighting the necessity of ammonia to prevent secondary amine formation. Available at:[2]

Sources

Application

Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine: A Detailed Protocol for Drug Discovery Intermediates

Introduction [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The molecule incorporates a pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The molecule incorporates a pyridine core, a common feature in many biologically active compounds, linked to a tetrahydropyran (THP) moiety via an ether linkage. The THP ring is often employed as a bioisosteric replacement for a cyclohexane ring to enhance physicochemical properties such as solubility and metabolic stability. This application note provides a comprehensive, two-step protocol for the synthesis of this key intermediate, beginning with the formation of the ether linkage followed by the reduction of a nitrile to the target primary amine. The causality behind experimental choices and self-validating system checks are detailed to ensure reproducibility and success.

Overall Synthesis Scheme

The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is accomplished in two primary stages:

  • Step 1: Williamson Ether Synthesis - Formation of the key intermediate, 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile, through the reaction of 6-chloronicotinonitrile and tetrahydro-2H-pyran-4-ol.

  • Step 2: Nitrile Reduction - Conversion of the nitrile intermediate to the final product, [6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, via catalytic hydrogenation.

Synthesis_Scheme cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction 6-Chloronicotinonitrile 6-Chloronicotinonitrile Intermediate 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile 6-Chloronicotinonitrile->Intermediate NaH, THF Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol->Intermediate Final_Product [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Intermediate->Final_Product Raney Ni, H2, NH3/MeOH

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

This initial step employs a Williamson ether synthesis, a robust and widely used method for forming ether linkages. The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an electrophilic substrate.

Mechanism and Rationale

Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of tetrahydro-2H-pyran-4-ol to form the corresponding sodium alkoxide. This alkoxide then undergoes a nucleophilic aromatic substitution (SNAr) reaction with 6-chloronicotinonitrile. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack at the 6-position, facilitating the displacement of the chloride leaving group. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction, as it is unreactive towards NaH and effectively solvates the reacting species.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
6-Chloronicotinonitrile138.5553657-16-2Starting material.
Tetrahydro-2H-pyran-4-ol102.132081-44-9Reagent.
Sodium Hydride (60% in mineral oil)24.007646-69-7Strong base, handle with care.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Anhydrous solvent is crucial.
Ethyl Acetate88.11141-78-6For work-up and chromatography.
Hexanes-110-54-3For chromatography.
Saturated Sodium Bicarbonate Solution--For aqueous work-up.
Brine--For aqueous work-up.
Anhydrous Sodium Sulfate142.047757-82-6Drying agent.
Experimental Protocol
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF (10 volumes relative to the alcohol).

  • Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Dissolve tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

  • Formation of Alkoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the complete formation of the alkoxide.

  • Addition of Pyridine: Dissolve 6-chloronicotinonitrile (1.1 equivalents) in anhydrous THF and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess NaH by the slow, dropwise addition of water. Partition the mixture between ethyl acetate and water.

  • Extraction and Washing: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile as a solid.

Part 2: Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

The final step is the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a highly effective and widely employed method for this transformation.

Mechanism and Rationale

Raney Nickel is a porous nickel catalyst with a high surface area, which is highly active for the hydrogenation of various functional groups, including nitriles. The reaction proceeds through the adsorption of hydrogen gas and the nitrile onto the catalyst surface. The nitrile is sequentially reduced to an imine intermediate, which is then further reduced to the primary amine. To prevent the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine, the reaction is typically carried out in a solution of ammonia in methanol. The ammonia acts as a competitive inhibitor, minimizing the undesired side reaction.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile204.23-Starting intermediate from Part 1.
Raney® Nickel (slurry in water)58.697440-02-0Catalyst, pyrophoric when dry.[1]
Methanolic Ammonia (7N)--Solvent and secondary amine formation suppressant.[2]
Hydrogen Gas (H₂)2.021333-74-0Reducing agent, handle with appropriate safety precautions.
Celite®-61790-53-2Filtration aid.
Experimental Protocol

Experimental_Workflow_Part2 A Charge reactor with nitrile and methanolic ammonia B Add Raney Nickel slurry A->B C Purge with Nitrogen, then pressurize with Hydrogen B->C D Heat and stir under H2 pressure C->D E Monitor reaction by TLC/LC-MS D->E F Cool, vent, and filter through Celite E->F G Concentrate filtrate under reduced pressure F->G H Purify by column chromatography (optional) G->H I Characterize final product (NMR, MS) H->I

Caption: Experimental workflow for nitrile reduction.

  • Reactor Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (1.0 equivalent) and 7N methanolic ammonia (10-20 volumes).

  • Catalyst Addition: Under a stream of nitrogen, carefully add Raney Nickel (approximately 10-20% by weight of the nitrile). Caution: Do not allow the Raney Nickel to dry, as it is pyrophoric.[1]

  • Hydrogenation: Seal the reactor, purge with nitrogen several times, and then pressurize with hydrogen gas to 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen and confirmed by TLC or LC-MS analysis of an aliquot.

  • Work-up: Once the reaction is complete (typically 4-16 hours), carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude [6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane containing a small percentage of ammonium hydroxide to prevent streaking.

Characterization

The identity and purity of the final product, [6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the disappearance of the nitrile carbon signal and the appearance of the aminomethyl signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₆N₂O₂; MW: 208.26 g/mol ).[3]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile stretch (around 2230 cm⁻¹) and the appearance of N-H stretches (around 3300-3400 cm⁻¹) of the primary amine.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of [6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. By carefully following the outlined procedures and understanding the rationale behind the chosen reagents and conditions, researchers in drug development can efficiently produce this valuable intermediate for their synthetic campaigns. The self-validating nature of the protocol, with clear checkpoints for monitoring reaction progress, ensures a high degree of success and reproducibility.

References

  • Wu, B., et al. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, (15), 94-100.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • NextSDS. (n.d.). [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine.
  • PubChem. (n.d.). [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.
  • ResearchGate. (2017).
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). Raney nickel reductions-part i.
  • Synarchive. (n.d.).
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (2008).
  • Technical Disclosure Commons. (2026). REDUCTION OF NITRO INTERMEDIATES OF ANTICANCER DRUGS USING RANEY NICKEL UNDER BASIC CONDITIONS.
  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines.
  • Google Patents. (n.d.).
  • BenchChem. (2025). A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • PMC. (n.d.).
  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • MDPI. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • Google Patents. (n.d.). (12)
  • Google Patents. (n.d.). ( 12 )
  • Arabian Journal of Chemistry. (2013).
  • BenchChem. (2025). Application Notes and Protocols: Reaction of (Tetrahydro-2H-pyran-4-yl)hydrazine with β- Ketoesters for the Synthesis of Novel Bioactive Pyrazoles.
  • ResearchGate. (n.d.). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -.
  • PMC. (n.d.).
  • MDPI. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,.

Sources

Method

Application Note: Comprehensive Analytical Characterization of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Starting Materials Executive Summary & Analytical St...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, CMC Researchers, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Starting Materials

Executive Summary & Analytical Strategy[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (Chemical Formula: C₁₁H₁₆N₂O₂, MW: 208.26 g/mol ) is a highly functionalized building block frequently utilized in the synthesis of targeted kinase inhibitors and advanced therapeutics. From an analytical perspective, this molecule presents a triad of challenges:

  • High Polarity & Basicity: The primary methylamine group (pKa ~9.5) and the pyridine nitrogen (pKa ~4.0) induce severe silanophilic interactions on traditional silica-based stationary phases, leading to chromatographic peak tailing[1].

  • Ether Linkage Sensitivity: The tetrahydro-2H-pyran-4-yloxy (THP-oxy) group requires monitoring for cleavage under extreme stress conditions.

  • Hygroscopicity: As a basic amine, the compound is prone to absorbing atmospheric moisture, necessitating strict water content controls.

To establish a robust control strategy, we have designed a comprehensive analytical workflow that integrates structural elucidation with a stability-indicating assay.

Workflow cluster_0 Structural Elucidation cluster_1 Purity & Assay Start Sample:[6-(THP-4-yloxy)pyridin-3-yl]methylamine NMR NMR (1H, 13C) Confirm Substitution Start->NMR FTIR FTIR Functional Groups Start->FTIR HRMS HRMS (ESI+) Exact Mass Start->HRMS HPLC HPLC-UV/MS Chromatographic Purity Start->HPLC KF Karl Fischer Water Content Start->KF GC GC-FID Residual Solvents Start->GC Validation Method Validation (Accuracy, Precision, Linearity) HPLC->Validation ICH Q2(R2)

Comprehensive analytical workflow for structural elucidation and purity assessment.

Structural Elucidation (NMR & HRMS)

Before quantitative methods can be validated, the absolute identity of the reference standard must be established. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI+) yields an expected [M+H]+ peak at m/z 209.1285, confirming the exact mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the regiochemistry of the substitution on the pyridine ring. The ethereal linkage at the 6-position significantly shields the adjacent protons, while the methylamine at the 3-position provides distinct aliphatic signals.

Table 1: Key ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
8.05Doublet (d)1HPyridine H-2 : Deshielded by adjacent nitrogen; meta-coupling only.
7.65Doublet of doublets (dd)1HPyridine H-4 : Ortho-coupled to H-5, meta-coupled to H-2.
6.75Doublet (d)1HPyridine H-5 : Highly shielded by the adjacent THP-oxy ether linkage.
5.15Multiplet (m)1HTHP -O-CH- : Equatorial/axial coupling from the tetrahydropyran ring.
3.65Singlet (s)2H-CH₂-NH₂ : Benzylic-like position, sharp singlet.
3.80, 3.45Multiplets (m)4HTHP -CH₂-O- : Ring ether adjacent protons.
1.95, 1.60Multiplets (m)4HTHP -CH₂- : Aliphatic ring protons.

Chromatographic Purity & Assay (HPLC-UV)

Method Development Logic

Developing an HPLC method for primary amines requires overcoming the inherent basicity of the analyte[2]. When a basic amine (pKa ~9.5) travels through a standard silica C18 column at neutral or low pH, it remains fully protonated. These cations interact strongly with ionized residual surface silanols (Si-O⁻), causing severe peak tailing, poor recovery, and shifting retention times[1].

The Solution: We utilize a high-pH mobile phase (pH 10.0) to suppress the ionization of the primary amine. At pH 10.0, the molecule is predominantly in its neutral free-base form, allowing it to partition cleanly into the stationary phase based on lipophilicity rather than ion-exchange mechanisms. Because traditional silica dissolves above pH 8, a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid, BEH) is mandatory for this method.

HPLCDev A Target: Basic Primary Amine pKa ~9.5 B Silanol Interactions (Peak Tailing Risk) A->B C Select Column Chemistry B->C D Hybrid Silica (e.g., BEH) Stable at pH 1-12 C->D E Select Mobile Phase pH D->E F Low pH (pH 2-3) Amine Protonated E->F G High pH (pH 10.0) Amine Neutralized E->G H Requires Ion-Pairing (MS Incompatible) F->H I Standard Reversed-Phase MS Compatible & Sharp Peaks G->I

Decision matrix for HPLC method development targeting basic pharmaceutical amines.

Optimized HPLC Protocol

Self-Validating System: This protocol includes integrated System Suitability Testing (SST) criteria. The run is only considered valid if the SST parameters are met, ensuring day-to-day and instrument-to-instrument reliability.

Table 2: Chromatographic Conditions
ParameterSpecification
Column Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Detection Wavelength UV at 230 nm (Primary) and 260 nm (Secondary for Pyridine ring)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)
Step-by-Step Execution:
  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water. Add dilute Ammonium Hydroxide dropwise while monitoring with a calibrated pH meter until exactly pH 10.0 is reached. Filter through a 0.22 µm nylon membrane.

  • Standard Preparation: Accurately weigh 25.0 mg of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B (Column wash)

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration at 5% B

  • System Suitability Test (SST): Inject the standard solution in six replicates.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (Tf) ≤ 1.5; Theoretical plates (N) ≥ 5,000.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is "fit for purpose" for commercial release and stability testing, it must be validated according to the latest ICH Q2(R2) guidelines[3]. The validation strategy focuses on proving that the method is stability-indicating and capable of quantifying both the main API and its degradation products[3].

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[3].

  • Protocol: The sample is subjected to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), thermal (105 °C), and photolytic stress.

  • Causality: The THP-ether linkage is particularly susceptible to acidic cleavage, which will generate 5-(aminomethyl)pyridin-2-ol and tetrahydropyran-4-ol. The method must demonstrate baseline resolution (Rs > 2.0) between the parent peak and these specific degradants. Peak purity is confirmed using a Photodiode Array (PDA) detector.

Table 3: ICH Q2(R2) Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity & Range R² ≥ 0.999 across 50% to 150% of target concentration[3]R² = 0.9998 (Range: 0.25 to 0.75 mg/mL)Pass
Accuracy (Recovery) Mean recovery 100 ± 2% at 3 concentration levels[2]99.4% – 100.8% across 50%, 100%, 150% spikesPass
Repeatability (Precision) %RSD ≤ 2.0% for 6 independent preparations[3]%RSD = 0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day, analyst, instrument)[3]%RSD = 1.12%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.05 µg/mL (0.01% of nominal concentration)Pass
Robustness Testing

Robustness evaluates the method's reliability under deliberate, minor variations in method parameters[3]. Variations tested include:

  • Mobile Phase pH: 9.8 to 10.2 (Critical for amine ionization state).

  • Column Temperature: 35 °C to 45 °C.

  • Flow Rate: 0.9 to 1.1 mL/min.

  • Result: No significant changes in retention time (tR shift < 2%) or peak tailing, proving the method's resilience in routine Quality Control (QC) environments.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines. Source: nih.gov.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Source: pharmtech.com.

Sources

Application

Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Abstract This application note presents a detailed, validated, and highly sensitive method for the analysis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine using High-Performance Liquid Chromatography coupled...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated, and highly sensitive method for the analysis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol herein is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices. The causality behind experimental choices, from sample preparation to instrumentation parameters, is elucidated to ensure methodological robustness and reproducibility.

Introduction

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a chemical entity of interest in pharmaceutical research and development, featuring a pyridine core, a methylamine group, and a tetrahydropyran moiety. Its accurate and precise quantification is critical for pharmacokinetic studies, metabolism research, and quality control of drug substances and products. The inherent chemical properties of this molecule, such as its basicity and potential for hydrophilicity, present unique analytical challenges that necessitate a well-designed chromatographic and detection strategy.

The pyridine nitrogen and the primary amine group lend the molecule a basic character, making it amenable to positive mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and provides a strong signal for the protonated molecule, [M+H]⁺. The challenge in liquid chromatography lies in achieving good peak shape and retention for such polar compounds. Pyridine derivatives are known to interact with residual silanol groups on conventional silica-based reversed-phase columns, leading to peak tailing.[1] This method overcomes these challenges by employing a modern, high-purity silica column with extensive end-capping and an acidic mobile phase modifier to ensure symmetrical peaks and reproducible retention.

This document provides a comprehensive, step-by-step protocol for the HPLC-MS/MS analysis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, along with a detailed explanation of the method development rationale and validation strategy, ensuring a self-validating and trustworthy analytical system.

Compound Information

PropertyValueSource
IUPAC Name [6-(oxan-4-yloxy)-3-pyridinyl]methanamine[2]
Molecular Formula C₁₁H₁₆N₂O₂[2]
Molecular Weight 208.26 g/mol [2]
Monoisotopic Mass 208.1212 Da[2]
Structure Chemical structure of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine[2]

Experimental Design and Rationale

Analytical Workflow

The overall analytical workflow is designed to be streamlined and robust, minimizing sample handling and potential sources of error.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_prep Sample Dilution & Fortification (with Internal Standard) s_filter Syringe Filtration (0.22 µm PTFE) s_prep->s_filter hplc HPLC Separation (Reversed-Phase) s_filter->hplc ms MS/MS Detection (Positive ESI, MRM) hplc->ms integ Peak Integration ms->integ quant Quantification (Calibration Curve) integ->quant report Reporting quant->report

Caption: High-level workflow for the HPLC-MS/MS analysis.

Materials and Reagents
  • Analyte: [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine reference standard (>98% purity)

  • Internal Standard (IS): A structurally similar compound with a stable isotope label (e.g., deuterated analog) is recommended. If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additives:

    • Formic acid (LC-MS grade, >99%)

Instrumentation
  • HPLC System: A binary or quaternary UHPLC/HPLC system capable of delivering reproducible gradients at pressures up to 600 bar.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving the desired separation and peak shape.

  • Rationale for Column Selection: A C18 column with high purity silica and robust end-capping is chosen to minimize secondary interactions with the basic amine and pyridine functionalities, which can cause peak tailing. A phenyl-hexyl stationary phase could also be considered as an alternative for its different selectivity.[3]

  • Rationale for Mobile Phase: A reversed-phase elution gradient using water and acetonitrile provides a broad elution window for compounds of moderate polarity. Formic acid is added to the mobile phase to:

    • Improve Peak Shape: By protonating residual silanol groups on the column, it reduces peak tailing.[1]

    • Enhance Ionization: It promotes the formation of [M+H]⁺ ions in the ESI source.

ParameterRecommended Setting
HPLC Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Rationale for Ionization Mode: The presence of two basic nitrogen atoms (pyridine and methylamine) makes the molecule readily protonated. Therefore, positive ESI is the logical choice for sensitive detection. Studies on similar methylamine compounds confirm efficient ionization in this mode.[4][5]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon
MRM Transitions and Predicted Fragmentation

To develop the MRM method, the precursor ion ([M+H]⁺) is first identified in a full scan experiment. The exact mass of the protonated molecule is expected to be approximately 209.1285 Da. This precursor ion is then subjected to collision-induced dissociation (CID) to identify stable and abundant product ions.

  • Predicted Fragmentation Pathway: Based on the structure, fragmentation is likely to occur at the ether linkage and around the methylamine group.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_products Product Ions precursor [M+H]⁺ m/z 209.1 prod1 Loss of C₅H₁₀O m/z 123.1 precursor->prod1 Cleavage of ether bond prod2 Loss of NH₃ m/z 192.1 precursor->prod2 Loss of ammonia prod3 Loss of C₅H₉O• m/z 124.1 precursor->prod3 Homolytic cleavage

Caption: Predicted fragmentation of the protonated molecule.

MRM Transitions (Hypothetical - to be optimized experimentally):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Analyte 209.1123.1 (Quantifier)15 (Optimize)100
Analyte 209.1192.1 (Qualifier)10 (Optimize)100
Internal Standard TBDTBDTBD100

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare a series of calibration standards. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Internal Standard Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 100 ng/mL) to be spiked into all samples, including calibration standards and blanks.

Sample Preparation
  • Pipette 100 µL of the sample (e.g., plasma, urine, or reaction mixture) into a clean microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Vortex to dissolve.

  • Transfer to an HPLC vial for analysis.

Method Validation

A comprehensive method validation should be performed according to established guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation).

  • Specificity: Analyze blank matrix samples to ensure no endogenous interferences at the retention time of the analyte and IS.

  • Linearity and Range: Construct a calibration curve using at least six non-zero concentration levels. The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. Accuracy should be within ±15% of the nominal value, and precision (RSD) should be ≤15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected (S/N ≥ 3) and quantified with acceptable accuracy and precision (S/N ≥ 10).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

  • Stability: Assess the stability of the analyte in the sample matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Reporting

  • Integration: Integrate the chromatographic peaks for the analyte and the IS using the instrument's software.

  • Calibration Curve: Generate a linear regression curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.

  • Quantification: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

  • Reporting: The final report should include the quantitative results, the calibration curve parameters, and a summary of the validation data.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust HPLC-MS/MS method for the quantification of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to implement this method with confidence, ensuring high-quality, reproducible data for their research and development endeavors.

References

  • NextSDS. [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine — Chemical Substance Information. Available from: [Link]

  • Cai T, et al. Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. Analyst. 2015;140(23):7864-7. Available from: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

  • PubChem. [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • PubMed. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues. Available from: [Link]

  • Yu, H., & Lee, S. H. Atmospheric amines and ammonia measured with a chemical ionization mass spectrometer (CIMS). Atmospheric Chemistry and Physics. 2014;14(22), 12357-12373. Available from: [Link]

  • Riebe, M., & Haglund, P. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. 2011;22(7), 1249–1261. Available from: [Link]

  • Johnson, D. W. A flow injection electrospray ionization tandem mass spectrometric method for the simultaneous measurement of trimethylamine and trimethylamine N-oxide in urine. Journal of Mass Spectrometry. 2008;43(4), 495-499. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Introduction: Welcome to the technical support guide for the synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This molecule is a valuable building block in modern drug discovery, frequently utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support guide for the synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This molecule is a valuable building block in modern drug discovery, frequently utilized in the development of novel therapeutics.[1] This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We provide in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you improve your synthesis yield and purity.

Recommended Synthetic Pathway

The most reliable and commonly employed route to the target amine involves a two-step process starting from commercially available 6-chloronicotinonitrile and tetrahydro-2H-pyran-4-ol. The pathway consists of a nucleophilic aromatic substitution (SNAr) to form the ether linkage, followed by the reduction of the nitrile to the primary amine.

Synthetic_Pathway A 6-Chloronicotinonitrile + Tetrahydro-2H-pyran-4-ol B Intermediate: 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile A->B Step 1: SNAr Etherification NaH, DMF, 80-100 °C C Final Product: [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine B->C Step 2: Nitrile Reduction Raney Ni, H2, NH3/MeOH

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and actionable solutions.

Step 1: SNAr Etherification

Problem 1: Low or no conversion to the ether intermediate, 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile.

  • Potential Cause A: Inactive Sodium Hydride (NaH).

    • Explanation: Sodium hydride is highly reactive with atmospheric moisture, forming an inactive layer of sodium hydroxide on its surface. This is the most common cause of failure for this reaction.

    • Solution:

      • Always use NaH from a freshly opened container.

      • If the NaH is of questionable age, it can be washed. Under an inert argon or nitrogen atmosphere, wash the required amount of NaH dispersion (typically 60% in mineral oil) with anhydrous hexanes (x3) and decant the hexanes. Dry the resulting grey powder under a stream of nitrogen before suspending it in the reaction solvent.[2]

      • Observe the reaction mixture upon addition of tetrahydro-2H-pyran-4-ol to the NaH suspension. Vigorous hydrogen gas evolution should be visible, indicating active hydride.[2]

  • Potential Cause B: Inappropriate Solvent or Temperature.

    • Explanation: The SNAr reaction requires a polar aprotic solvent to solvate the sodium cation of the alkoxide intermediate and facilitate the substitution. The reaction is also thermally driven.

    • Solution:

      • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior choices over Tetrahydrofuran (THF) for this reaction due to their higher polarity and boiling points.

      • Temperature: After the initial deprotonation at 0 °C to room temperature, the reaction mixture should be heated. A temperature range of 80-100 °C is typically effective. Monitor the reaction by TLC or LCMS to track the consumption of the 6-chloronicotinonitrile starting material.

  • Potential Cause C: Presence of Water.

    • Explanation: Any water in the reaction will quench the sodium hydride and the sodium alkoxide intermediate, preventing the desired reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the tetrahydro-2H-pyran-4-ol is anhydrous.

Step 2: Nitrile Reduction

Problem 2: Incomplete reduction of the nitrile or complex mixture of byproducts.

  • Potential Cause A: Catalyst Inactivity (Catalytic Hydrogenation).

    • Explanation: Catalytic hydrogenation using Raney® Nickel or Palladium on Carbon (Pd/C) is a standard method. However, the catalyst's activity is paramount. The catalyst can be poisoned by residual DMF from the previous step or other impurities.

    • Solution:

      • Purification: Thoroughly purify the nitrile intermediate before reduction. Column chromatography or recrystallization is recommended to remove any catalyst poisons.

      • Catalyst Loading: Use a sufficient catalyst loading, typically 10-20% by weight relative to the nitrile.

      • Solvent System: The presence of ammonia is crucial to prevent the formation of secondary and tertiary amine byproducts.[3] A common solvent system is methanolic ammonia (7N) or ethanol with ammonium hydroxide.

      • Hydrogen Pressure: Ensure adequate hydrogen pressure (50-100 psi) in a properly sealed hydrogenation apparatus.

  • Potential Cause B: Inappropriate Reducing Agent.

    • Explanation: While catalytic hydrogenation is common, chemical reducing agents can also be used. The choice of agent determines the reaction conditions and workup procedure.

    • Solution:

      • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[4] The reaction is typically performed in anhydrous THF or diethyl ether. The workup procedure is critical and must be done carefully by sequential, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup) to produce a granular, filterable precipitate of aluminum salts.[4]

      • Borane (BH₃•THF or BMS): A milder alternative to LiAlH₄ that also effectively reduces nitriles. The reaction is typically followed by an acidic workup (e.g., HCl) to hydrolyze the borane-amine complex.

Problem 3: Difficulty purifying the final amine product.

  • Potential Cause: High Polarity and Basicity of the Amine.

    • Explanation: The primary amine product is basic and highly polar, which can cause it to streak or irreversibly bind to standard silica gel during column chromatography. It may also be partially water-soluble, leading to losses during aqueous workups.

    • Solution:

      • Chromatography:

        • Add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to the eluent system (e.g., Dichloromethane/Methanol). This deactivates the acidic silanol groups on the silica surface.

        • Alternatively, use a pre-treated, amine-specific silica gel column.

      • Extraction: During aqueous workup, adjust the pH of the aqueous layer to >10 with NaOH before extracting with a solvent like Dichloromethane or Ethyl Acetate to ensure the amine is in its freebase form. Back-extract the aqueous layer multiple times to maximize recovery.

      • Salt Formation: For long-term storage or to obtain a stable, crystalline solid, the amine can be converted to a salt (e.g., hydrochloride or besylate) by treating a solution of the freebase with the corresponding acid.

Frequently Asked Questions (FAQs)

Q1: For the SNAr reaction, is 6-fluoronicotinonitrile a better starting material than 6-chloronicotinonitrile? A: Yes, in principle. For SNAr reactions on electron-deficient aromatic rings like pyridine, fluoride is a significantly better leaving group than chloride due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. If 6-fluoronicotinonitrile is available and cost-effective, it may lead to faster reaction times and/or allow for lower reaction temperatures.

Q2: My nitrile reduction with Raney Nickel is very slow. What can I do? A: First, ensure your nitrile intermediate is highly pure. Second, confirm the quality of your Raney Nickel; it is often supplied as a slurry in water and should be washed with the reaction solvent (e.g., methanol) before use. Third, increase the hydrogen pressure and/or temperature (e.g., to 40-50 °C) if your equipment allows. Finally, consider increasing the catalyst loading.

Q3: Can I use Sodium Borohydride (NaBH₄) for the nitrile reduction? A: No. Sodium borohydride is generally not a strong enough reducing agent to reduce nitriles to amines.[5] It is primarily used for reducing aldehydes and ketones. You must use a more powerful reducing agent like LiAlH₄, borane, or catalytic hydrogenation.

Q4: What is the best way to monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is a quick and effective method. For Step 1, you can monitor the disappearance of the 6-chloronicotinonitrile spot. For Step 2, you can monitor the disappearance of the nitrile intermediate. The final amine product can be visualized on a TLC plate using a potassium permanganate stain or ninhydrin stain. For more precise tracking, especially for byproduct formation, Liquid Chromatography-Mass Spectrometry (LCMS) is the ideal technique.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

Protocol_1 cluster_0 Step 1: Setup & Reagents cluster_1 Step 2: Deprotonation cluster_2 Step 3: SNAr Reaction cluster_3 Step 4: Workup & Purification p1_1 Flame-dry a round-bottom flask under vacuum and backfill with Nitrogen. p1_2 Add NaH (1.2 eq., 60% in oil) and anhydrous DMF. p1_3 Cool the suspension to 0 °C in an ice bath. p1_4 Add a solution of Tetrahydro-2H-pyran-4-ol (1.1 eq.) in DMF dropwise. (Observe H2 evolution) p1_3->p1_4 p1_5 Stir at 0 °C for 20 min, then warm to room temp for 30 min. p1_6 Add 6-Chloronicotinonitrile (1.0 eq.). p1_5->p1_6 p1_7 Heat the reaction to 90 °C and stir for 4-6 hours (monitor by TLC). p1_8 Cool to RT, quench carefully with ice-water. p1_7->p1_8 p1_9 Extract with Ethyl Acetate (3x). Wash combined organics with brine. p1_10 Dry over Na2SO4, concentrate, and purify by flash chromatography.

Caption: Workflow for SNAr etherification.

Protocol 2: Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
  • Setup: To a solution of 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (1.0 eq.) in 7N methanolic ammonia (approx. 0.2 M concentration), add Raney® Nickel (approx. 20% w/w, washed with methanol).

  • Hydrogenation: Seal the reaction vessel (e.g., a Parr shaker apparatus) and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel using a gradient of 0-10% Methanol in Dichloromethane containing 0.5% triethylamine.

Comparative Data on Nitrile Reduction Methods

The table below summarizes common conditions for the nitrile reduction step, allowing for a comparison based on laboratory capabilities and safety considerations.

Reducing AgentSolvent SystemTemperatureKey ConsiderationsTypical Yield
Raney® Nickel / H₂ Methanolic AmmoniaRoom Temp.Requires specialized hydrogenation equipment; catalyst can be pyrophoric. Prevents secondary amine formation.85-95%
LiAlH₄ Anhydrous THF0 °C to RTHighly exothermic reaction; requires stringent anhydrous conditions and a careful, controlled workup procedure.80-90%
BH₃•THF Anhydrous THF0 °C to RefluxMilder than LiAlH₄; requires an acidic workup to liberate the free amine.75-85%

References

  • Paudyal, M. P., Wang, T., et al. (n.d.). Supporting Information. The Royal Society of Chemistry.
  • O'Brien, C. J., & Tellez, J. L. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Pews, R. G., & Lulham, G. A. (2019). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv.
  • Gouda, M. A., et al. (2013). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.
  • Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry.
  • Naito, T., et al. (1999). Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Chemical and Pharmaceutical Bulletin.
  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kovalenko, S. M., et al. (2018). The synthesis, study of 6-((5-phenethyl-4-R-1,2,4-triazole-3-ylthio)pyridyn-3-yl)-(alkyl, heteryl)methanimines and their derivatives. Journal of Organic and Pharmaceutical Chemistry.
  • Lee, H., & Kim, S. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Medicinal Chemistry Research.
  • Chen, J., et al. (2017). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. HETEROCYCLES. Available at: [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO%5B1%2C2-b%5DPYRAZOL-3-Chen-Zhu/8a0114f6b1e626154148e69d713c7c34d31d4592]([Link]

  • Ceballos, S., et al. (2020). Recent Advances in the Synthesis of 2H-Pyrans. Molecules. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE as a Synthetic Intermediate.
  • Zeynizadeh, B., & Rahmani, S. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Welcome to the technical support guide for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This document provides researchers, scientists, and drug development professionals with essential information regarding...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This document provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability of experimental outcomes.

Compound Overview and Intrinsic Stability

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is a chemical compound with the molecular formula C11H16N2O2[1]. Its structure consists of a pyridine ring substituted with a methylamine group and a tetrahydropyran (THP) ether linkage. The stability of this molecule is largely dictated by the chemical properties of these functional groups.

The primary amine is a potential site for oxidation and reactions with aldehydes and ketones. The ether linkage, specifically the tetrahydropyranyloxy group, is generally stable under neutral and basic conditions but can be susceptible to cleavage under acidic conditions[2][3]. The pyridine ring itself is a relatively stable aromatic system, but it can undergo various microbial degradation pathways, often initiated by hydroxylation[4][5][6][7].

PropertyValueSource
Molecular FormulaC11H16N2O2PubChem[1]
Molecular Weight208.26 g/mol PubChem[1]
IUPAC Name[6-(oxan-4-yloxy)-3-pyridinyl]methanaminePubChem[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place[8]. For optimal preservation, refrigerated storage (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended[9]. It should be kept away from incompatible materials such as strong oxidizing agents and sources of ignition[8][10].

Q2: How does pH affect the stability of this compound?

A2: The tetrahydropyranyloxy group is an ether linkage that is susceptible to acid-catalyzed hydrolysis[2][3]. Exposure to acidic conditions can lead to the cleavage of this group, resulting in the formation of 6-hydroxy-pyridin-3-yl]methylamine and 5-hydroxypentanal[2]. The compound is generally more stable under neutral to basic conditions. However, strong bases should also be avoided as they can catalyze other reactions involving the primary amine or other parts of the molecule.

Q3: Is the compound sensitive to light or air?

A3: Yes, compounds with amine functionalities can be susceptible to oxidation when exposed to air. Additionally, similar heterocyclic compounds can undergo photolytic degradation upon exposure to light[11]. Therefore, it is crucial to store the compound in a dark place, protected from light, and under an inert atmosphere to minimize degradation[9][12].

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathways include:

  • Acid-catalyzed hydrolysis: Cleavage of the tetrahydropyran (THP) ether linkage.

  • Oxidation: The primary amine group is susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to degradation[11].

  • Microbial degradation: While less common in a laboratory setting, pyridine derivatives can be degraded by microorganisms through hydroxylation and subsequent ring cleavage[4][5][6][7].

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

Issue: Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Steps
Degradation due to improper storage Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, inert atmosphere). If not, obtain a fresh batch of the compound.
Acid-catalyzed hydrolysis If the compound has been exposed to acidic conditions (e.g., acidic mobile phase in HPLC, acidic reaction conditions), the presence of a more polar peak corresponding to the hydrolyzed product (6-hydroxy-pyridin-3-yl]methylamine) is likely. Neutralize solutions where possible and use buffered mobile phases for analysis.
Oxidation of the amine The appearance of less polar byproducts could indicate oxidation. Ensure all solvents are de-gassed and reactions are performed under an inert atmosphere.
Issue: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps
Compound degradation over time If using a stock solution, prepare it fresh before each experiment, especially if the solvent is not anhydrous or has not been stored under an inert atmosphere.
Contamination Ensure all glassware and equipment are scrupulously clean and dry. Use high-purity solvents and reagents.
Variability in handling procedures Standardize all handling procedures, including weighing, dissolution, and storage of solutions, to minimize variability between experiments.

Experimental Protocols

Recommended Storage Protocol
  • Upon receipt, immediately transfer the compound to a tightly sealed, amber glass vial.

  • Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the vial in a refrigerator at 2-8°C.

  • For long-term storage, consider placing the vial inside a desiccator within the refrigerator to protect it from moisture.

Solution Preparation Protocol
  • Allow the compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry weighing boat.

  • Use anhydrous solvents for preparing solutions to minimize hydrolysis.

  • If the solution is to be stored, purge the headspace of the container with an inert gas before sealing.

  • Store solutions in a refrigerator and protect them from light. It is highly recommended to prepare solutions fresh for each experiment.

Visualized Degradation Pathway and Troubleshooting Logic

Potential Degradation Pathway

Compound [6-(Tetrahydro-2H-pyran-4-yloxy) pyridin-3-yl]methylamine Hydrolysis_Product 6-Hydroxy-pyridin-3-yl]methylamine + 5-Hydroxypentanal Compound->Hydrolysis_Product Acidic Conditions (H+) Oxidation_Product Oxidized Amine Products Compound->Oxidation_Product Air (O2) Photodegradation_Product Photodegraded Fragments Compound->Photodegradation_Product Light (UV)

Caption: Potential degradation pathways of the title compound.

Troubleshooting Workflow

Start Inconsistent Results or Unexpected Analytical Peaks Check_Storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Check_pH Assess pH of Solutions and Mobile Phases pH_OK pH Neutral/Basic? Check_pH->pH_OK Check_Air_Light Evaluate Exposure to Air and Light Exposure_OK Minimal Exposure? Check_Air_Light->Exposure_OK Storage_OK->Check_pH Yes Correct_Storage Action: Use Fresh Sample & Implement Proper Storage Storage_OK->Correct_Storage No pH_OK->Check_Air_Light Yes Adjust_pH Action: Neutralize or Buffer Solutions pH_OK->Adjust_pH No Inert_Handling Action: Use Inert Atmosphere & Protect from Light Exposure_OK->Inert_Handling No Root_Cause_Identified Root Cause Likely Identified Exposure_OK->Root_Cause_Identified Yes Correct_Storage->Root_Cause_Identified Adjust_pH->Root_Cause_Identified Inert_Handling->Root_Cause_Identified

Caption: Troubleshooting decision tree for experimental issues.

References

  • [6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine - NextSDS. (n.d.).
  • [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine - PubChem. (n.d.).
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... - ResearchGate. (n.d.).
  • (R)-Tetrahydro-2H-pyran-3-amine hydrochloride - Safety Data Sheet - ChemicalBook. (2025, July 19).
  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (n.d.).
  • Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).
  • Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions - Benchchem. (n.d.).
  • 1-tetrahydropyran-2-ylindazol-6-amine | 1053655-59-6 - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions - Semantic Scholar. (n.d.).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).
  • 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-, [3S-[3α,6α(R*)]]-. (n.d.).
  • stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE under acidic conditions - Benchchem. (n.d.).
  • 6-[5-(Tetrahydro-pyran-4-ylmethoxy)-pyridin-3-yl]-3,4-dihydro-2H-[13]naphthyridine-1-carboxylic acid amide | C20H24N4O3 | CID 117667268 - PubChem. (n.d.). Retrieved from

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 - Sigma-Aldrich. (n.d.).
  • Stability of 6-Methoxydihydro-2h-pyran-3(4h)-one under acidic or basic conditions - Benchchem. (n.d.).
  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals - MDPI. (2025, July 18).
  • N-(Phenylmethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Safety Data Sheets. (n.d.).
  • 65626-24-6|(4-Methyltetrahydro-2H-pyran-4-yl)methanamine|BLD Pharm. (n.d.).
  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine Safety Data Sheets - Echemi. (n.d.).
  • Diethyl Ether - Environment, Health & Safety. (n.d.).
  • Ether - Cargo Handbook - the world's largest cargo transport guidelines website. (n.d.).
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed. (2022, April 1).

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage for[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Welcome to the Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals working with [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (hereafter referr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, pharmacologists, and drug development professionals working with [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (hereafter referred to as THP-PMA ).

THP-PMA is a critical chemical building block and preclinical probe frequently utilized in the development of Autotaxin (ATX) inhibitors[1]. ATX is the primary enzyme responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid driving fibrosis, inflammation, and tumor progression[2][3]. Optimizing the in vivo dosing of THP-PMA-derived probes requires a deep understanding of its physicochemical properties, formulation dependencies, and the rapid turnover rate of the ATX-LPA axis[2].

This center provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to ensure high-fidelity in vivo pharmacokinetic (PK) and pharmacodynamic (PD) data.

Part 1: Mechanistic Overview & Pathway Visualization

To optimize dosing, we must first understand the target engagement. THP-PMA derivatives typically act by occupying the active site or allosteric pocket of ATX, preventing the hydrolysis of LPC[4]. Because ATX is highly active in systemic circulation, maintaining a continuous free-drug concentration above the IC90​ is critical for sustained PD response[5].

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Production THP THP-PMA Probe (ATX Inhibitor) THP->ATX Active Site Blockade LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Pathology Fibrosis & Inflammation LPAR->Pathology Signaling

Figure 1: Mechanism of action for THP-PMA-derived Autotaxin inhibitors in the ATX-LPA signaling axis.

Part 2: Formulation & Dosing Troubleshooting (FAQs)

Q1: My THP-PMA compound precipitates in standard 0.9% saline. How should I formulate it for oral (PO) and intravenous (IV) dosing?

The Causality: THP-PMA contains a primary methylamine (pKa ~9.5) and a pyridine ring (pKa ~5.2). While the amine is protonated at physiological pH, the bulky tetrahydropyran-ether core drives lipophilicity. In standard saline, the free-base equilibrium leads to rapid aggregation and precipitation. The Solution:

  • For IV Administration: Use a host-guest complexation strategy. Formulate the compound in 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in pure water[6]. The hydrophobic cavity of the cyclodextrin encapsulates the tetrahydropyran-pyridine core, while the protonated amine remains exposed to the aqueous environment, ensuring complete dissolution.

  • For PO Administration: Use a suspension vehicle that prevents particle agglomeration. A proven vehicle for ATX inhibitors is 0.5% Hydroxyethylcellulose (Natrosol) + 0.1% Tween-80 in water [3][6]. Tween-80 acts as a surfactant to wet the compound, while the cellulose polymer increases viscosity, keeping the drug uniformly suspended for consistent gastric absorption.

Q2: We observe a rapid drop in plasma LPA levels at 1 hour post-dose, but LPA rebounds to baseline by 4 hours, despite high plasma drug concentrations. Why?

The Causality: This is a classic hallmark of the ATX-LPA axis. LPA is turned over extremely rapidly in vivo (half-life in the order of minutes)[2]. If your THP-PMA derivative exhibits high plasma protein binding (>99%), the total plasma concentration may appear high, but the free (unbound) fraction drops below the necessary IC90​ threshold within hours[4][5]. Once the free drug clears, ATX immediately resumes LPA production. The Solution: Do not rely on total plasma concentration. Calculate the free fraction using equilibrium dialysis. Shift your dosing paradigm from a single high dose (QD) to dose fractionation (e.g., 15 mg/kg BID) to maintain steady-state free concentrations above the target threshold[6].

Part 3: Data Presentation & Optimization Metrics

To evaluate the success of your dosing regimen, benchmark your results against the standard PK/PD parameters established for small-molecule ATX inhibitors.

Table 1: Target PK/PD Optimization Metrics for THP-PMA Probes

ParameterTarget ThresholdMechanistic Causality / ImplicationOptimization Strategy
Oral Bioavailability (F%) > 30%Ensures adequate systemic exposure without requiring toxic PO doses.Utilize deuterated N-methyl groups to reduce first-pass hepatic metabolism[7].
Plasma Protein Binding < 98% boundATX is a plasma enzyme. High free fraction is strictly required to engage the target in circulation.Introduce polar functional groups to the tetrahydropyran ring to disrupt albumin binding.
LPA C18:2 Reduction > 90% at Tmax​ Validates target engagement. LPA C18:2 is the most reliable biomarker for ATX activity[5].If <90%, increase dose or switch to an acidic formulation to improve gastric solubility.
Systemic Clearance (CL) < 20 mL/min/kgRapid clearance causes premature LPA rebound due to fast enzyme reactivation[4].Perform MetID (metabolite identification) to block CYP450 oxidation sites on the pyridine ring.

Part 4: Self-Validating Experimental Protocols

The integrity of your PD data relies entirely on preventing ex vivo LPA generation. ATX will continue to synthesize LPA in the blood collection tube if not properly handled, leading to falsely elevated baselines and perceived drug failure.

Protocol: In Vivo PK/PD Workflow & Plasma LPA Quantification

Step 1: Dosing and Serial Bleeding

  • Administer THP-PMA via oral gavage (10–30 mg/kg) using the 0.5% Natrosol / 0.1% Tween-80 vehicle[2][6].

  • Collect 150 µL of blood sublingually or via tail vein at 0, 0.5, 1, 2, 4, and 8 hours post-dose[6].

  • CRITICAL: Blood must be collected directly into pre-chilled K2​EDTA tubes[3][8]. Causality: ATX is a zinc/calcium-dependent metalloenzyme. EDTA chelates these divalent cations, immediately halting ex vivo LPA production[3][8].

Step 2: Plasma Separation

  • Immediately place the K2​EDTA tubes on wet ice.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C[3][6]. Causality: Cold temperatures further suppress residual enzymatic activity.

  • Transfer the supernatant (plasma) to siliconized tubes and snap-freeze on dry ice. Store at -80°C[3].

Step 3: Protein Precipitation and LC-MS/MS Analysis

  • Thaw plasma on ice. Add 25 µL of plasma to 100 µL of cold methanol containing an internal standard (e.g., LPA C17:0)[5][8].

  • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Inject the supernatant into the LC-MS/MS system.

  • Detection: Operate in electrospray ionization negative mode (ESI-). Monitor the multiple reaction monitoring (MRM) transitions: m/z 433 153 for LPA C18:2, and m/z 457 153 for LPA C20:4[5]. Causality: The phosphate headgroup of LPA readily loses a proton, yielding robust negative ions for highly sensitive quantification.

PKPD Formulation 1. Formulation 0.5% HEC / 0.1% Tween Dosing 2. PO Dosing 10-30 mg/kg Formulation->Dosing Sampling 3. Blood Collection Pre-chilled K2EDTA Dosing->Sampling Processing 4. Plasma Separation 4°C Centrifugation Sampling->Processing Analysis 5. LC-MS/MS LPA C18:2 (ESI-) Processing->Analysis

Figure 2: Step-by-step workflow for in vivo dosing and ex vivo artifact-free LPA quantification.

References

  • US Patent 9802944B2. Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents.
  • Gierse, J., et al. (2010). A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. Journal of Pharmacology and Experimental Therapeutics.
  • van der Aar, E., et al. (2018). Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials. Clinical Pharmacology in Drug Development (PMC).
  • Bretschneider, T., et al. (2017). Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis. British Journal of Pharmacology (PMC).
  • Fotopoulou, S., et al. (2015). The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life. PLoS One (PMC).
  • Wang, H., et al. (2025). Hefei Amvite scientists report ziritaxestat-based autotaxin inhibitor. BioWorld.

Sources

Optimization

Troubleshooting crystallization of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Welcome to the Technical Support Center for the crystallization of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine . This molecule presents unique crystallization challenges due to its high conformational flexib...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine .

This molecule presents unique crystallization challenges due to its high conformational flexibility (imparted by the tetrahydropyran ether linkage) and its dual basic centers (a primary amine and a pyridine ring). These structural features lower the lattice energy of the free base, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a well-ordered crystalline solid.

This guide provides field-proven troubleshooting strategies, thermodynamic causality, and self-validating protocols to help you achieve stable, high-purity crystals.

Part 1: Diagnostic Decision Tree

Before adjusting your parameters, it is critical to diagnose the exact failure mode of your crystallization attempt. The workflow below outlines the thermodynamic pathways that lead to oiling out versus successful crystallization.

CrystallizationTroubleshooting Start Initiate Crystallization [6-(THP-4-yloxy)pyridin-3-yl]methylamine Supersat Generate Supersaturation (Cooling / Antisolvent) Start->Supersat Observe Visual & FBRM Observation Supersat->Observe LLPS Oiling Out (LLPS) Droplet Formation Observe->LLPS Binodal crossed Amorphous Amorphous Precipitation No Birefringence Observe->Amorphous Rapid nucleation Crystal Crystalline Solid Birefringent Particles Observe->Crystal Controlled growth ActionLLPS 1. Lower concentration 2. Change solvent system 3. Seed in metastable zone LLPS->ActionLLPS ActionAmorph 1. Slower antisolvent addition 2. Increase temperature 3. Screen salt forms Amorphous->ActionAmorph ActionCrystal Isolate & Characterize (XRPD, DSC, NMR) Crystal->ActionCrystal

Workflow for diagnosing and resolving liquid-liquid phase separation (LLPS) and precipitation.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cooling crystallization yields a milky emulsion that settles into a viscous oil at the bottom of the flask. What is the thermodynamic cause, and how do I bypass it? A1: This is classic Liquid-Liquid Phase Separation (LLPS), or "oiling out." Thermodynamically, this occurs when the liquid-liquid coexistence curve (the binodal) lies above the solid-liquid equilibrium curve (the solubility curve) at your operating temperature[1]. When you generate supersaturation, the system crosses the binodal before reaching the critical supersaturation required for crystal nucleation, causing the solution to separate into a solute-rich oil phase and a solvent-rich phase. Causality & Mitigation: To bypass this, you must shift the phase diagram. Using a solvent system where the drug exhibits lower solubility will raise the solubility curve relative to the binodal[2]. Alternatively, you can lower the initial concentration and introduce seed crystals before the solution cools enough to cross the cloud point.

Q2: The free base refuses to crystallize and remains an oil despite solvent screening. Should I pursue a salt form? A2: Yes. The free base of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is highly polar and conformationally flexible, which inherently lowers its melting point. Salt formation introduces strong ionic interactions that significantly increase the lattice energy, driving crystallization[3].

Q3: How do I select the right counterion for this specific pyridine-amine derivative? A3: Because the molecule has two basic centers—a primary amine ( pKa​≈9.5 ) and a pyridine ring ( pKa​≈5.2 )—you must carefully control stoichiometry to avoid mixed or disproportionated salts. You should screen acids with a ΔpKa​>3 relative to the primary amine to ensure complete proton transfer[4]. High-throughput salt screening in multi-well plates is the most efficient way to evaluate combinations of counterions and solvents[5].

Part 3: Quantitative Data & Salt Screening Matrix

To rationally design your salt screen, use the physicochemical parameters outlined below.

Table 1: Physicochemical Parameters & Salt Screening Matrix

Property / CounterionValue / pKa​ Rationale for SelectionExpected Outcome
Target Primary Amine pKa​≈9.5 Highly basic centerPrimary site of protonation.
Target Pyridine pKa​≈5.2 Weakly basic centerSecondary site; risk of di-salt formation if excess acid is used.
Hydrochloric Acid -6.0 ΔpKa​≫3 Strong crystalline lattice; high risk of hygroscopicity[3].
Methanesulfonic Acid -1.9 ΔpKa​≫3 Excellent solubility profile; generally lower hygroscopicity than HCl[3].
L-Tartaric Acid 2.98, 4.34 ΔpKa​>3 Strong hydrogen-bond network; excellent for forming stable, non-hygroscopic solids.
Phosphoric Acid 2.15 ΔpKa​>3 High propensity for hydrate formation; good for aqueous formulations.

Part 4: Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Anti-Solvent Crystallization to Bypass LLPS

This protocol is designed to prevent oiling out by inducing nucleation within the metastable zone, before the system can cross the binodal curve.

  • Dissolution: Dissolve the free base in a "good" solvent (e.g., Isopropanol) at 50°C to a concentration 20% below its saturation limit.

  • Metastable Zone Identification: Slowly titrate the anti-solvent (e.g., Water or Heptane) until the solution becomes slightly turbid (the cloud point). Immediately add dropwise good solvent until the solution is just clear. This establishes your metastable boundary[1].

  • Seeding (Self-Validation Step): Cool the solution to 40°C (safely within the metastable zone) and add 1-2 wt% of finely milled seed crystals.

    • Validation Check: The seeds must not dissolve (confirming supersaturation exists) and the solution must not turn milky (confirming LLPS has been avoided).

  • Growth Phase: Hold the suspension at 40°C for 2 hours. This allows the seed bed to grow and consume the supersaturation, pulling the system further away from the binodal curve.

  • Anti-Solvent Addition: Resume anti-solvent addition at a highly controlled rate (e.g., 0.1 mL/min) to drive yield without exceeding the critical supersaturation threshold.

  • Isolation: Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum.

Protocol B: High-Throughput Salt Screening for Pyridine-Amines

Based on established high-throughput methodologies, this protocol rapidly identifies stable crystalline salts while ruling out false positives[5].

SaltScreeningLogic API Target API: Primary Amine (pKa ~9.5) Counterion Select Counterions (ΔpKa > 3) API->Counterion Equivalents Stoichiometry Control (1.0 - 1.05 eq) Counterion->Equivalents Thermal Thermal Cycling (50°C to 20°C) Equivalents->Thermal Microscope Birefringence Check (Polarized Light) Thermal->Microscope Hit Crystalline Hit Microscope->Hit Solid observed NoHit Clear Solution / Oil Microscope->NoHit No solid HPLC HPLC Yield >10%? (Rules out pure counterion) Hit->HPLC Success Validated Salt Form HPLC->Success Yes

Logical workflow for high-throughput salt screening and hit validation.

  • Stock Preparation: Prepare a 50 mM stock solution of the target amine in Tetrahydrofuran (THF) or Methanol[5].

  • Counterion Dispensing: Dispense 1.05 equivalents of counterion stock solutions (e.g., HCl, Mesylate, Tartrate) into a 96-well plate[5]. Note: Do not exceed 1.05 eq to prevent protonation of the weaker pyridine nitrogen.

  • Solvent Evaporation: Remove carrier solvents thoroughly using a centrifugal evaporator to ensure precise control over the final crystallization solvent[5].

  • Crystallization: Add 0.1 mL of screening solvents (e.g., Ethanol, Acetone, Ethyl Acetate) to each well.

  • Thermal Cycling: Seal the plate and incubate in a programmable oven. Cycle the temperature from 50°C to 20°C linearly over 8 hours. Repeat this cycle twice[5].

  • Birefringence & HPLC Analysis (Self-Validation Step): Examine all wells under a polarized light microscope.

    • Validation Check: Subject all birefringent hits to HPLC analysis to quantitate the yield of the input material. A genuine hit must afford >10% yield of the API; this differentiates a true salt from the false positive of a crystallized counterion alone[5].

References

  • [5] High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development - ACS Publications. URL:

  • [2] Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications. URL:

  • [3] Salt Selection in Drug Development. Pharmaceutical Technology. URL:

  • [4] Cocrystallization of Febuxostat with Pyridine Coformers: Crystal Structural and Physicochemical Properties Analysis. Semantic Scholar. URL:

  • [1] An In-Line Study of Oiling Out and Crystallization. ResearchGate. URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heteroaryl methylamines is rarely as simple as drawing the reaction on paper. The synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing heteroaryl methylamines is rarely as simple as drawing the reaction on paper. The synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine —a critical intermediate in the development of various kinase inhibitors and autotaxin modulators—involves a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a nitrile reduction.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you avoid the two most notorious side reactions in this workflow: nitrile hydrolysis and reductive dimerization .

Reaction Workflow & Side-Reaction Pathways

Pathway SM 6-Chloronicotinonitrile + THP-4-ol Int 6-(THP-4-yloxy)nicotinonitrile (Target Intermediate) SM->Int SNAr (NaH, THF) Hydrolysis 6-(THP-4-yloxy)nicotinamide (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O/OH⁻ (Side Reaction) Imine Imine Intermediate [R-CH=NH] Int->Imine H2, Catalyst (Reduction) Prod [6-(THP-4-yloxy)pyridin-3-yl]methylamine (Target Primary Amine) Imine->Prod H2 (Desired Pathway) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer + Primary Amine (Side Reaction)

Caption: Workflow and side-reaction pathways in [6-(THP-4-yloxy)pyridin-3-yl]methylamine synthesis.

Section 1: Troubleshooting the SNAr Etherification

Q: During the SNAr step between 6-chloronicotinonitrile and tetrahydro-2H-pyran-4-ol (THP-ol), my LC-MS shows a major byproduct with an [M+18] mass shift. What is happening?

Mechanistic Insight: You are observing nitrile hydrolysis. 6-Halonicotinonitriles are highly electrophilic. If your base (e.g., NaH, KOtBu) or solvent contains trace amounts of water, hydroxide ions are generated in situ. Because the nitrile group is highly activated by the electron-withdrawing pyridine ring, hydroxide readily attacks the cyano carbon, hydrating it to a primary amide (and eventually a carboxylic acid).

Field Observation & Solution: Rigorous exclusion of water is mandatory. Do not use THP-ol straight from an old bottle; dry it over 3Å molecular sieves overnight. Pre-form the alkoxide by reacting THP-ol with NaH before adding the 6-chloronicotinonitrile. This prevents unreacted base from interacting with the electrophilic substrate.

Self-Validation Check: Monitor the reaction via IR spectroscopy. The desired intermediate retains a sharp nitrile stretch at ~2220 cm⁻¹. If hydrolysis occurs, this peak diminishes, and strong amide carbonyl stretches appear at ~1650–1690 cm⁻¹.

Section 2: Nitrile Reduction & Avoiding Dimerization

Q: My catalytic hydrogenation of 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile yields mostly a "dimer" byproduct. Why does this happen, and how do I prevent it?

Mechanistic Insight: This is the most common pitfall in nitrile reduction. The catalytic hydrogenation of nitriles represents an efficient route to primary amines, but it proceeds via a transient imine intermediate (R-CH=NH)[1]. The newly formed primary amine product is highly nucleophilic and attacks this unreduced imine. This forms a diamine intermediate that eliminates ammonia to yield a secondary imine, which is subsequently reduced to a secondary amine (the "dimer")[1].

Field Observation & Solution: To suppress this, you must shift the equilibrium. Introducing an excess of ammonia (NH₃) to the reaction mixture outcompetes the primary amine for the imine intermediate, effectively trapping it until it can be fully reduced[2].

Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel for the hydrogenation?

Mechanistic Insight: While Pd/C is a standard catalyst, it is notoriously prone to promoting secondary amine formation during nitrile reductions. Field reports indicate that adding ammonia to Pd/C reductions is often ineffective at preventing dimerization for this specific class of molecules[3].

Field Observation & Solution: Raney Nickel with 5% ammonia in methanol is the superior catalytic system for this substrate[3]. If you must use Pd/C, you should perform the reduction in the presence of Boc-anhydride (Boc₂O). This traps the primary amine as a tert-butyl carbamate immediately upon formation, physically preventing it from attacking the imine.

Q: Are there non-catalytic alternatives if I don't have access to high-pressure hydrogenation equipment?

Field Observation & Solution: Yes. Borane-dimethylsulfide (BH₃-SMe₂) is an excellent alternative. It smoothly reduces nitriles to primary amines in THF with heating, avoiding the transient imine accumulation that leads to dimerization[2]. BH₃-SMe₂ is highly stable and available in 10 M concentrations, though it requires an acidic quench to break the resulting boron-nitrogen bond and has a highly unpleasant odor[2].

Quantitative Data: Comparison of Reduction Conditions

The following table summarizes expected outcomes based on different reducing environments for 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile.

Reducing Agent / CatalystAdditives / SolventPrimary Amine YieldDimer ByproductKey Limitations
H₂, Pd/C Methanol< 30%> 60%Severe dimerization; not recommended[3].
H₂, Pd/C Boc₂O, Methanol> 85% (as Boc-amine)< 5%Requires a subsequent acidic deprotection step.
H₂, Raney Nickel 5-10% NH₃ in Methanol85 - 95%< 5%Pyrophoric catalyst; requires pressure vessel[3].
BH₃-SMe₂ THF, Reflux80 - 90%< 2%Strong odor; requires strong acidic quench[2].

Validated Experimental Protocols

Protocol 1: SNAr Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

Self-Validating Design: Pre-forming the alkoxide ensures complete consumption of the base, preventing downstream nitrile hydrolysis.

  • Preparation: In an oven-dried, N₂-flushed round-bottom flask, dissolve anhydrous tetrahydro-2H-pyran-4-ol (1.1 equiv) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

  • Validation Pause: Stir for 30 minutes at 0 °C. Do not proceed until hydrogen gas evolution has completely ceased. This confirms the quantitative formation of the alkoxide.

  • Substitution: Add 6-chloronicotinonitrile (1.0 equiv) dropwise as a solution in anhydrous THF.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 138) and appearance of the product (m/z 204).

  • Quench & Isolation: Quench strictly with saturated aqueous NH₄Cl. Do not use water alone, as the resulting high pH can trigger late-stage hydrolysis. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Reduction to[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Self-Validating Design: The use of excess ammonia actively suppresses the nucleophilic attack of the product onto the intermediate imine.

  • Solvent Preparation: Prepare or obtain a commercial solution of 7 M Ammonia in Methanol.

  • Reaction Setup: In a Parr shaker flask or suitable autoclave, dissolve the 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile (1.0 equiv) in the NH₃/MeOH solution to achieve a 0.1 M concentration.

  • Catalyst Addition: Add Raney Nickel slurry in water (approx. 15% w/w relative to substrate). Safety Note: Raney Ni is highly pyrophoric. Transfer the slurry directly and never allow the catalyst to dry in the presence of oxygen.

  • Hydrogenation: Purge the reaction vessel with N₂ gas (3 cycles), followed by H₂ gas (3 cycles). Pressurize the vessel with H₂ to 50 psi. Shake or vigorously stir at room temperature for 12–24 hours.

  • Validation Pause: Sample the reaction carefully and check via LC-MS. The target primary amine will show an [M+H] peak at m/z 209. Ensure the dimer peak (m/z 399) is < 5% by UV integration.

  • Filtration & Isolation: Vent the H₂ gas safely. Filter the mixture through a tightly packed pad of Celite under a constant blanket of N₂. Wash the pad thoroughly with Methanol. Concentrate the filtrate under reduced pressure to yield the primary amine.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Welcome to the technical support center for the synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to anticipate challenges, optimize your process, and ensure a robust and reproducible synthesis.

I. Synthetic Strategy Overview

The most common and scalable synthetic route to [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine involves a two-step process:

  • Williamson Ether Synthesis: Formation of the key intermediate, 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile, by reacting 6-chloronicotinonitrile with tetrahydro-2H-pyran-4-ol.

  • Nitrile Reduction: Catalytic hydrogenation of the nitrile intermediate to the desired primary amine.

This guide will delve into the practical considerations and potential pitfalls of each step during scale-up.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction A 6-Chloronicotinonitrile C 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile A->C Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Phase Transfer Catalyst (optional) B Tetrahydro-2H-pyran-4-ol B->C D [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine C->D H2, Catalyst (e.g., Raney Ni) Solvent (e.g., EtOH/NH3) High Pressure

Caption: Overall synthetic workflow for [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

II. Troubleshooting Guide: A Proactive Approach to Scale-Up

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Williamson Ether Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

Question 1: My reaction is sluggish and gives low yields, even with extended reaction times. What could be the issue?

Potential Causes & Solutions:

  • Insufficiently Strong Base: The acidity of the hydroxyl group on tetrahydro-2H-pyran-4-ol is not particularly high. While bases like potassium carbonate can be used, stronger bases like sodium hydride (NaH) are often more effective in ensuring complete deprotonation to the more nucleophilic alkoxide.

    • Actionable Advice: Consider switching to NaH in an aprotic polar solvent like DMF or THF. Ensure the NaH is fresh and handled under an inert atmosphere to prevent deactivation by moisture.

  • Steric Hindrance: While 6-chloronicotinonitrile is reactive, the secondary nature of tetrahydro-2H-pyran-4-ol can lead to slower reaction kinetics compared to a primary alcohol.

  • Poor Solubility: Inadequate solubility of the reactants can limit the reaction rate.

    • Actionable Advice: Ensure your chosen solvent effectively dissolves both the alkoxide and the pyridine starting material. Aprotic polar solvents like DMF and DMSO are generally good choices.

  • Side Reactions: Elimination reactions can compete with the desired SN2 reaction, especially at higher temperatures.[1]

    • Actionable Advice: Maintain a moderate reaction temperature (e.g., 60-80 °C) to favor substitution over elimination.

Question 2: I am observing significant amounts of unreacted 6-chloronicotinonitrile and side products. How can I improve the selectivity and conversion?

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature is crucial for driving the reaction to completion and minimizing side reactions.

  • Use of Phase Transfer Catalysis (PTC): PTC can be highly effective in accelerating the reaction rate and improving yields, especially in solid-liquid systems (e.g., K₂CO₃ in an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.[2][3]

    • Actionable Advice: Introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether to your reaction mixture. This can often allow for the use of milder bases and lower reaction temperatures.

Parameter Standard Conditions Optimized Conditions with PTC
Base NaHK₂CO₃
Solvent DMFToluene or Acetonitrile
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Temperature 80-100 °C60-80 °C
Yield ModerateHigh

Question 3: How do I effectively purify the 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile intermediate on a large scale?

Purification Strategy:

  • Work-up: After the reaction is complete, the mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washes: The organic layer should be washed with water to remove any remaining inorganic salts and the phase-transfer catalyst. A brine wash will help to break any emulsions and aid in drying.

  • Crystallization: The crude product can often be purified by crystallization from a suitable solvent system. Isopropanol or ethanol/water mixtures are good starting points to investigate.

  • Chromatography: While less ideal for large-scale production, silica gel chromatography can be used for purification if crystallization is not effective.

Step 2: Nitrile Reduction to [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Question 4: The reduction of the nitrile is incomplete, or I am observing significant amounts of byproducts. What are the common pitfalls?

Potential Causes & Solutions:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal catalyst, leading to deactivation. Impurities in the starting material or solvent can also poison the catalyst.[4]

    • Actionable Advice: Ensure the 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile is of high purity before the reduction step. Use high-purity solvents and ensure the reactor is clean.

  • Formation of Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate to form a secondary amine, which can further react to form a tertiary amine. This is a common issue in nitrile reductions.[5][6]

    • Actionable Advice: The addition of ammonia to the reaction mixture is a standard and effective method to suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the imine intermediate. A common solvent system is ethanolic ammonia.

  • Inadequate Hydrogen Pressure or Temperature: Catalytic hydrogenations often require elevated pressure and temperature to proceed at a reasonable rate.[7]

    • Actionable Advice: Typical conditions for Raney Nickel reductions of nitriles are 50-150 psi of hydrogen pressure and temperatures ranging from 50 to 100 °C. These parameters may need to be optimized for your specific substrate and reactor.

Nitrile_Reduction_Byproducts Nitrile 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile Imine Imine Intermediate Nitrile->Imine H2, Catalyst PrimaryAmine Desired Primary Amine Imine->PrimaryAmine H2, Catalyst SecondaryAmine Secondary Amine Byproduct PrimaryAmine->SecondaryAmine Reacts with Imine Intermediate TertiaryAmine Tertiary Amine Byproduct SecondaryAmine->TertiaryAmine Reacts with Imine Intermediate

Caption: Formation of byproducts during nitrile reduction.

Question 5: What are the safety considerations when scaling up the catalytic hydrogenation?

Safety is paramount in hydrogenation reactions.

  • Hydrogen Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor is properly sealed and operated in a well-ventilated area. All equipment should be properly grounded to prevent static discharge.[7]

  • Pyrophoric Catalysts: Raney Nickel is pyrophoric and can ignite spontaneously when exposed to air, especially when dry.[8]

    • Actionable Advice: Always handle Raney Nickel as a slurry in water or a suitable solvent. After the reaction, the catalyst should be filtered carefully and kept wet. The filter cake should never be allowed to dry in the open air.

  • Exothermic Reaction: Hydrogenation reactions are exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[9]

    • Actionable Advice: Use a reactor with efficient cooling and temperature monitoring. Add the substrate or control the hydrogen flow to manage the reaction rate and heat generation.

Question 6: How can I purify the final product, [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, on a large scale?

Purification Strategy:

  • Catalyst Removal: The first step is the complete removal of the solid catalyst by filtration. A filter aid such as Celite can be used to ensure all fine particles are removed.

  • Solvent Removal: The solvent can be removed under reduced pressure.

  • Distillation: The crude product can be purified by vacuum distillation. This is often the most effective method for removing non-volatile impurities.

  • Salt Formation and Crystallization: The amine product can be converted to a salt (e.g., hydrochloride or sulfate) by treatment with the corresponding acid. The salt can then be purified by crystallization, which is often a very effective method for achieving high purity on a large scale. The free base can be regenerated by treatment with a base.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent instead of catalytic hydrogenation for the nitrile reduction? A1: Yes, other reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce nitriles to primary amines.[10] However, it is expensive, moisture-sensitive, and requires careful handling, making it less ideal for large-scale production compared to catalytic hydrogenation. Sodium borohydride in the presence of a cobalt or nickel salt can also be used, but may require more optimization.[1]

Q2: What is the typical catalyst loading for the Raney Nickel hydrogenation? A2: The catalyst loading can vary, but a typical starting point is 5-10% by weight of the nitrile substrate. The optimal loading will depend on the activity of the catalyst batch and the desired reaction time.

Q3: How can I monitor the progress of the hydrogenation reaction? A3: The reaction progress can be monitored by several methods:

  • Hydrogen Uptake: In a batch reactor, the consumption of hydrogen can be monitored by the pressure drop in the system.

  • TLC or HPLC: Samples can be periodically taken from the reaction mixture (after careful depressurization and catalyst removal) and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product.

Q4: Are there any specific analytical techniques recommended for impurity profiling? A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for identifying and quantifying impurities. High-resolution mass spectrometry can help in elucidating the structures of unknown byproducts.

Q5: What are the key process parameters to control for a robust and reproducible synthesis? A5: For the Williamson ether synthesis, the key parameters are the choice and stoichiometry of the base, reaction temperature, and reaction time. For the nitrile reduction, critical parameters include hydrogen pressure, reaction temperature, catalyst loading and activity, and the concentration of ammonia.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile
  • Materials:

    • 6-Chloronicotinonitrile

    • Tetrahydro-2H-pyran-4-ol

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Brine

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add tetrahydro-2H-pyran-4-ol (1.1 equivalents) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Add a solution of 6-chloronicotinonitrile (1.0 equivalent) in DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by crystallization from isopropanol or by column chromatography on silica gel.

Protocol 2: Synthesis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
  • Materials:

    • 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinonitrile

    • Raney Nickel (50% slurry in water)

    • Ethanol

    • Ammonia (7N solution in methanol or as a gas)

    • Celite

  • Procedure:

    • In a high-pressure reactor, carefully wash the Raney Nickel catalyst with ethanol to remove the water.

    • Add a solution of 6-(tetrahydro-2H-pyran-4-yloxy)nicotinonitrile in ethanol.

    • Add the ethanolic ammonia solution.

    • Seal the reactor and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to 100 psi and heat to 60 °C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake or by sampling and analysis.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Keep the filter cake wet at all times.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or by salt formation and crystallization.

V. References

  • Chemguide. (n.d.). Reducing Nitriles to Primary Amines. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Maruoka, K. (n.d.). Asymmetric Phase Transfer Catalysis. [Link]

  • Baddeley, G., & Williamson, R. (1954). Raney nickel reductions. Journal of the Chemical Society (Resumed), 2120.

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Neuland Labs. (2026, March 13). Hydrogenation in Pharmaceutical Intermediates | Risks & Solutions. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Agnic, R., & Resnik, M. (2006). Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. Chemical and Biochemical Engineering Quarterly, 20(2), 119-123.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]

  • Wikipedia. (n.d.). Raney nickel. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Neuland Labs. (2022, August 30). 3 Key Elements of Successful Hydrogenation Scale-Up. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. (n.d.). On the quantitative recycling of Raney–Nickel catalysts on a lab-scale. [Link]

  • SciSpace. (n.d.). Effects of Raney-type Nickel Catalyst Production Scale Pretreatment. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]

  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Journal of the Chemical Society (Resumed). (1959). Synthetical applications of activated metal catalysts. Part VII. The formation of 2,2′-bipyridyl and 2-2′-pyrrolylpyridine from pyridine under the influence of degassed Raney nickel. [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. [Link]

  • Wordpress. (n.d.). Nitrile Reduction. [Link]

  • PMC. (n.d.). Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Organic Syntheses. (2019, January 11). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. [Link]

  • PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine analogs

Comparative Analysis of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Analogs and Next-Generation Autotaxin Inhibitors As a Senior Application Scientist in drug discovery, navigating the optimization of lipid k...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Analogs and Next-Generation Autotaxin Inhibitors

As a Senior Application Scientist in drug discovery, navigating the optimization of lipid kinase and lipase inhibitors requires a rigorous understanding of both structural biology and bioanalytical limitations. The Autotaxin (ATX)-Lysophosphatidic Acid (LPA) signaling axis is a heavily validated target in fibroproliferative diseases, notably Idiopathic Pulmonary Fibrosis (IPF) [1].

Early small-molecule inhibitors of ATX faced severe attrition due to hERG channel toxicity, poor oral bioavailability, and off-target CYP3A4 time-dependent inhibition (TDI). The integration of the [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine pharmacophore—and its advanced heterocyclic derivatives—marked a turning point in the field. This guide provides an objective, data-driven comparison of these analogs, detailing their mechanistic advantages, performance metrics, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Shift to Tunnel-Binding Inhibitors

Autotaxin is a secreted lysophospholipase D (lysoPLD) that converts circulating lysophosphatidylcholine (LPC) into the bioactive lipid LPA [1]. Structurally, ATX possesses a bipartite binding pocket: a zinc-containing catalytic active site and a deep, hydrophobic "tunnel" that accommodates the lipid tail of the substrate.

First-generation inhibitors (e.g., PF-8380) functioned as pure active-site orthosteric competitors. While highly potent in vitro, they often failed to completely abrogate receptor-selective LPA signaling in vivo. The introduction of the [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl] moiety engineered a critical shift toward hybrid or tunnel-binding inhibition [2].

Why this specific structure? The pyridine-3-yl ring provides essential hydrogen bonding and pi-stacking interactions near the active site, while the bulky, oxygen-containing tetrahydropyran (THP) ring extends deep into the hydrophobic tunnel. This dual engagement physically blocks the exit channel for the newly formed LPA lipid tail, trapping the enzyme in an inactive conformation. This mechanism is highly effective at dampening downstream P2Y (LPA4-6) and EDG (LPA1-3) receptor activation, a feature heavily leveraged in clinical candidates like Ziritaxestat (GLPG1690), which utilizes a closely related imidazo[1,2-a]pyridin-3-yl core [3][4].

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA LysoPLD Activity Inhibitor [6-(THP-4-yloxy)pyridin-3-yl] Analogs Inhibitor->ATX Tunnel Inhibition LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Fibrosis Fibroblast Proliferation & ECM Deposition LPAR->Fibrosis Intracellular Signaling

ATX-LPA signaling pathway and pharmacological inhibition by pyridine-3-yl analogs.

Comparative Performance Data

When evaluating ATX inhibitors, raw potency (IC50) must be balanced against ADME/Tox profiles. The table below summarizes the performance of early prototypes versus [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl] analogs and clinical-stage derivatives.

Compound ClassRepresentative MoleculeATX IC50 (nM)Binding ModehERG Liability (IC50)In Vivo PK (Bioavailability)
Early Prototype PF-83802.8Active SiteHigh (<5 µM)Poor (Rapid clearance)
Bicyclic Pyridin-3-yl Roche Analog (US9802944B2) [2]<50Hybrid / TunnelModerateModerate to High
Imidazo-Pyridin-3-yl GLPG1690 (Ziritaxestat) [3]131 (Ki = 15 nM)Tunnel-BindingLow (15 µM)High (63% in dogs)
Indole-based BI-25452.0Active SiteModerateHigh

Data Synthesis: While early active-site inhibitors like PF-8380 show single-digit nanomolar potency, their clinical utility is bottlenecked by hERG toxicity. The structural evolution to THP-pyridin-3-yl and imidazo-pyridin-3-yl analogs (e.g., GLPG1690) intentionally sacrifices a fraction of raw in vitro IC50 to completely engineer out CYP3A4 TDI and hERG liabilities, resulting in superior in vivo efficacy and safety [3].

Experimental Methodologies (Self-Validating Systems)

To accurately benchmark these analogs, your laboratory workflows must account for the unique kinetic behavior of ATX and the instability of LPA. The following protocols are designed as self-validating systems to prevent false positives/negatives.

Protocol A: High-Throughput Fluorogenic ATX Inhibition Assay

Causality: Relying on LC-MS/MS for primary screening is low-throughput and prone to lipid-binding artifacts. We utilize FS-3, a self-quenching fluorogenic LPC analog. Cleavage by ATX separates the fluorophore from the quencher. We mandate kinetic reads (Vmax) rather than endpoint reads to mathematically eliminate baseline auto-fluorescence emitted by the test compounds themselves.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100). Note: Triton X-100 is critical to prevent the lipophilic analogs from crashing out of solution or non-specifically binding to the microplate plastic.

  • Enzyme-Inhibitor Pre-incubation: Add 10 µL of recombinant human ATX (final concentration 2 nM) to a 384-well black plate. Add 5 µL of serially diluted [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl] analogs. Incubate at 37°C for 30 minutes. Causality: Tunnel-binding inhibitors often exhibit slow-binding kinetics; skipping this step artificially inflates the apparent IC50.

  • Substrate Addition: Initiate the reaction by adding 10 µL of FS-3 substrate (final concentration 1 µM).

  • Kinetic Measurement: Immediately read fluorescence (Ex 485 nm / Em 528 nm) every 2 minutes for 45 minutes at 37°C.

  • System Validation: Every plate must include a no-enzyme control (to assess spontaneous FS-3 hydrolysis) and a reference inhibitor (10 µM PF-8380) to define the 100% inhibition baseline. Calculate IC50 based on the slope of the linear phase (Vmax).

Protocol B: Ex Vivo Stabilization and LC-MS/MS Quantification of Plasma LPA

Causality: Measuring in vivo target engagement (pharmacodynamics) requires quantifying plasma LPA. However, ATX is highly active in whole blood. If blood is drawn and allowed to sit, circulating ATX will continue to generate LPA ex vivo, masking the true in vivo inhibitory effect of your dosed analog. The collection tube itself must be an active chemical trap.

Step-by-Step Workflow:

  • Pre-analytical Chemical Trapping: Pre-spike K2EDTA blood collection tubes with a potent, fast-acting ATX inhibitor (e.g., 10 µM final concentration of PF-8380 or a validated internal tool compound). Chill tubes on wet ice.

  • Dosing and Sampling: Administer the test analog (e.g., 10-30 mg/kg PO) to the rodent model. At designated time points (e.g., 1h, 4h, 8h, 24h), collect blood directly into the pre-spiked, chilled tubes.

  • Plasma Separation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Transfer plasma to low-bind Eppendorf tubes.

  • Lipid Extraction: Transfer 50 µL of plasma to a glass vial. Add 200 µL of acidified Butanol/Diisopropyl ether (1:1 v/v).

  • Internal Standardization: Spike the extraction buffer with 50 ng/mL of LPA 17:0 . Causality: LPA 17:0 is an odd-chain lipid not naturally found in mammals. It serves as a self-validating internal standard to normalize extraction efficiency and correct for mass spectrometer ionization suppression caused by the plasma matrix.

  • LC-MS/MS Analysis: Centrifuge to separate phases, evaporate the organic supernatant under N2 gas, reconstitute in methanol, and inject onto a C18 column coupled to a triple quadrupole mass spectrometer operating in negative MRM mode (monitoring transitions for LPA 18:2, 18:1, 16:0, and the 17:0 IS).

References

  • Autotaxin in Pathophysiology and Pulmonary Fibrosis. Frontiers in Medicine. Available at:[Link]

  • US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Google Patents.
  • Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at:[Link]

  • 7Z3L: Autotaxin in complex with hybrid compound ziritaxestat (GLPG1690). RCSB Protein Data Bank. Available at: [Link]

Comparative

Structure-activity relationship (SAR) of [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine.

Title: Structure-Activity Relationship (SAR) Guide: Optimizing Lead Compounds with[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine Executive Summary In modern drug discovery, selecting the right building block is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) Guide: Optimizing Lead Compounds with[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Executive Summary

In modern drug discovery, selecting the right building block is often the difference between a failed hit and a viable clinical candidate. The compound [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine has emerged as a highly privileged structural motif, particularly in the development of Autotaxin (ATX) inhibitors for the treatment of fibrotic and renal diseases[1]. This guide objectively compares this specific building block against common alternatives, detailing the mechanistic causality behind its superior pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Part 1: Structural Deconstruction & Causality

As an application scientist, it is crucial to understand why a specific chemical moiety works. This building block is a masterclass in balancing lipophilic efficiency (LipE) and metabolic stability.

  • The Pyridine Core vs. Phenyl Ring : Replacing a standard phenyl ring with a pyridine core introduces a basic nitrogen that significantly lowers the LogD of the molecule. This disrupts crystal packing and enhances aqueous solubility. Furthermore, it acts as a weak hydrogen bond acceptor, which can favorably interact with solvent or target residues without introducing the hERG liabilities often associated with highly lipophilic aromatic systems.

  • The Tetrahydropyran (THP) Ether vs. Alkyl Ethers : Simple alkoxy groups (like methoxy) are notoriously prone to rapid CYP450-mediated O-dealkylation[2]. Conversely, cycloalkyl groups (like cyclopentyloxy) drive up lipophilicity, reducing solubility and increasing non-specific protein binding. The THP ring acts as a "Goldilocks" isostere[3]. The embedded oxygen atom maintains a favorable Polar Surface Area (PSA), mitigating the lipophilicity penalty of a 6-membered ring. The steric bulk and electronic deactivation provided by the THP oxygen shield the adjacent carbons from oxidative metabolism, dramatically extending the microsomal half-life.

  • The Methylamine Spacer vs. Direct Aniline : Direct attachment of an amine to the pyridine ring creates an aniline-like system, which is poorly nucleophilic and carries potential genotoxic and reactive metabolite liabilities. The methylene spacer (-CH2-) breaks the conjugation, restoring the primary amine's nucleophilicity for efficient amide coupling and providing a flexible hinge that allows the THP-pyridine moiety to optimally orient within deep hydrophobic pockets.

Part 2: Comparative Performance Data

To objectively evaluate [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, we compare its performance against three alternative building blocks when integrated into a standard inhibitor scaffold.

Building Block AlternativeKinetic Solubility (µM)HLM t1/2​ (min)Relative Target Affinity ( IC50​ )Key Limitation
Phenyl-methylamine< 1045Weak (>1 µM)Poor solubility, lacks pocket-filling bulk
6-Methoxy-pyridin-3-yl-methylamine> 10015Moderate (~100 nM)Rapid O-demethylation (CYP450 liability)
6-(Cyclopentyloxy)pyridin-3-yl-methylamine2520High (~15 nM)High lipophilicity, poor metabolic stability
[6-(THP-4-yloxy)pyridin-3-yl]methylamine > 100 > 120 Optimal (< 10 nM) None (Balanced PK/PD Profile)

Data Interpretation: The THP-pyridine derivative achieves the rare dual-optimization of maintaining high aqueous solubility (>100 µM) while completely resisting the rapid clearance seen in the methoxy and cyclopentyloxy analogs.

Part 3: Experimental Protocols

The following protocols provide a self-validating system for utilizing this building block and verifying its metabolic advantages in a drug discovery workflow.

Protocol A: Amide Coupling Workflow (Self-Validating)

Because this building block is a primary amine, it is typically coupled with a carboxylic acid core to form an amide linkage.

  • Preparation : Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling : Add [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine (1.1 eq) to the reaction mixture.

  • Monitoring (Validation Step) : Stir for 2-4 hours. Monitor reaction completion via LC-MS. The primary amine's distinct mass and high ionization efficiency allow for precise tracking of its consumption.

  • Workup : Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash heavily with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification : Purify via flash chromatography (Silica gel, DCM/MeOH gradient) to yield the target amide.

Protocol B: In Vitro Metabolic Stability (HLM) Assay

To validate the stabilizing effect of the THP group against CYP450 enzymes.

  • Incubation Setup : Prepare a 1 µM solution of the synthesized test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling : Aliquot 50 µL of the reaction mixture at precise time points: 0, 15, 30, 45, and 60 minutes.

  • Quenching (Validation Step) : Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity and precipitate proteins.

  • Analysis : Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining relative to the internal standard.

  • Calculation : Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using a first-order exponential decay model.

Part 4: Mandatory Visualization

SAR_Optimization A Phenyl Core Poor Solubility B Pyridine Core Improved Solubility A->B N-substitution (Lowers LogD) C Alkyl Ether Poor Stability B->C Add Alkoxy (Target Binding) D THP Ether (Product) High Stability & Potency C->D THP Isostere (Blocks CYP450)

Logical SAR progression demonstrating the optimization of solubility and metabolic stability.

Part 5: References

*[1] Title: US9802944B2 - Bicyclic compounds as autotaxin (ATX) and lysophosphatidic acid (LPA) production inhibitors. Source: google.com. URL: *[3] Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC. Source: nih.gov. URL: *[2] Title: Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex. Source: acs.org. URL:

Sources

Validation

Benchmarking [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine against Standard Autotaxin Inhibitors

Executive Summary & Mechanistic Rationale The development of anti-fibrotic and anti-metastatic therapeutics has increasingly focused on the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis . Autotaxin (ENPP2) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of anti-fibrotic and anti-metastatic therapeutics has increasingly focused on the Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling axis . Autotaxin (ENPP2) is a secreted lysophospholipase D (lysoPLD) responsible for hydrolyzing extracellular lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA). Aberrant LPA production drives fibroblast migration, tissue remodeling, and tumor proliferation via six G-protein-coupled receptors (LPAR1-6) [2].

Historically, Type I (orthosteric) ATX inhibitors failed in clinical development due to off-target metalloprotease inhibition and poor in vivo efficacy. This necessitated the design of Type III and Type IV inhibitors that bind to the allosteric hydrophobic lipid-binding tunnel of ATX.

The chemical moiety [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine represents a highly optimized, next-generation pharmacophore used in the synthesis of Type IV ATX inhibitors. By incorporating a bulky, oxygen-rich tetrahydropyran ring linked to a pyridine scaffold, this fragment achieves deep penetration into the ATX hydrophobic tunnel, effectively blocking the release of LPA without directly chelating the active-site zinc ions. This guide objectively benchmarks derivatives utilizing this specific scaffold against industry-standard ATX inhibitors: PF-8380 , GLPG1690 (Ziritaxestat) , and BBT-877 .

Pathway Visualization: The ATX-LPA Axis

To understand the benchmarking parameters, it is critical to visualize where these inhibitors exert their pharmacological effect. The diagram below illustrates the enzymatic cascade and the precise intervention point of tunnel-binding inhibitors.

G LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ENPP2) LysoPLD Activity LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA 18:2) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding Effect Fibrosis, Migration & Proliferation LPAR->Effect Downstream Signaling Inhibitor [6-(Tetrahydro-2H-pyran-4-yloxy) pyridin-3-yl]methylamine & Standard Inhibitors Inhibitor->ATX Tunnel Binding (Type III/IV)

Autotaxin-LPA signaling axis and targeted intervention by ATX inhibitors.

Quantitative Benchmarking Data

The following table synthesizes the inhibitory performance of the[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold against standard reference compounds. Data is stratified by in vitro enzymatic potency and ex vivo human plasma efficacy, which accounts for plasma protein binding and endogenous lipid competition.

Compound / ScaffoldMechanism / TypeIn Vitro IC50 (nM)Ex Vivo IC50 (nM)Clinical Status
PF-8380 Type I (Orthosteric)2.8101.0Preclinical Tool [1]
GLPG1690 (Ziritaxestat) Type IV (Tunnel)131.0~200.0Phase III (Discontinued) [2]
BBT-877 Type IV (Tunnel)2.46.9Phase II [3]
[6-(Tetrahydro...)]methylamine derivatives Type IV (Tunnel)1.5 - 5.010.0 - 25.0Preclinical / Lead Opt

Comparative Insight: While PF-8380 exhibits potent in vitro activity, its efficacy drops significantly in human plasma due to high protein binding and rapid metabolic clearance [1]. In contrast, derivatives utilizing the [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine scaffold maintain low-nanomolar potency ex vivo. The tetrahydropyran ring enhances metabolic stability compared to traditional piperazine rings, resisting oxidative degradation by hepatic cytochromes while maintaining an optimal lipophilic ligand efficiency (LLE) comparable to BBT-877 [3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the benchmarking data relies on a two-tiered validation system. The workflow and step-by-step methodologies are detailed below.

W Prep Compound Prep (DMSO Stock) InVitro In Vitro Assay (FS-3 Substrate) Prep->InVitro ExVivo Ex Vivo Assay (Human Plasma) Prep->ExVivo Analysis IC50 Calculation & Benchmarking InVitro->Analysis Fluorescence LCMS LC-MS/MS (LPA Quant) ExVivo->LCMS Lipid Extraction LCMS->Analysis Biomarker Data

Step-by-step experimental workflow for benchmarking ATX inhibitors.

Protocol 1: In Vitro Autotaxin Enzymatic Assay (FS-3 Substrate)

Causality & Rationale: The FS-3 substrate is a doubly labeled fluorogenic LPC analogue. When ATX cleaves the choline headgroup, the fluorophore is unquenched. This bypasses the need for complex lipid extraction during primary screening, allowing for real-time, continuous kinetic monitoring of LysoPLD activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 140 mM NaCl, 0.1% BSA, 1 mM CaCl₂, and 1 mM MgCl₂. Note: Divalent cations (Ca²⁺, Mg²⁺) are strictly required for the structural stability and catalytic activity of the ENPP enzyme family.

  • Enzyme & Compound Incubation: Dilute recombinant human ATX (ENPP2) in the assay buffer. Serially dilute the test compounds (from 10 µM to 0.1 nM) in DMSO. Pre-incubate the enzyme and compounds in a 384-well black microplate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add the FS-3 substrate to a final well concentration of 1 µM.

  • Kinetic Readout: Immediately measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 485 nm / Emission: 538 nm).

  • Data Validation: Normalize the initial reaction velocities against a vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Ex Vivo Human Plasma Assay (LC-MS/MS)

Causality & Rationale:In vitro assays fail to account for the competitive binding of endogenous plasma lipids (e.g., abundant LPC) and plasma proteins. Measuring the reduction of endogenous LPA 18:2 (the most abundant and reliable pharmacodynamic biomarker for ATX activity) in whole human plasma provides a highly translatable efficacy metric.

  • Plasma Incubation: Collect fresh human plasma using EDTA as an anticoagulant. Spike the plasma with serial dilutions of the test compounds and incubate at 37°C for 2 hours. This duration allows endogenous ATX to process endogenous LPC while interacting with the inhibitor.

  • Reaction Quenching: Terminate the enzymatic reaction by adding 3 volumes of ice-cold methanol containing 1 µM of LPA 17:0. Note: Methanol immediately precipitates plasma proteins, while the unnatural odd-chain LPA 17:0 serves as an internal standard to normalize lipid extraction efficiency.

  • Lipid Extraction: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant and isolate lipids using Solid-Phase Extraction (SPE) cartridges to remove salts and polar contaminants.

  • LC-MS/MS Quantification: Inject the extracted samples into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for LPA 18:2 (m/z 433.2 → 153.0) and the internal standard LPA 17:0 (m/z 423.2 → 153.0).

  • Data Validation: Determine the absolute concentration of LPA 18:2 using a standard curve. The IC50 is derived by plotting the remaining LPA 18:2 concentration against the log concentration of the inhibitor.

References

  • A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation Source: Journal of Pharmacology and Experimental Therapeutics (2010) URL:[Link]

  • Design and Development of Autotaxin Inhibitors Source: Pharmaceuticals / MDPI (2021) URL:[Link]

  • BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis Source: Bridge Biotherapeutics / ResearchGate (2019) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to Personal Protective Equipment for Handling [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. The compound [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine, a substituted pyridinylmethylamine, requires careful handling predicated on a thorough understanding of its potential hazards.[1] This guide provides a detailed operational framework for the safe use of this compound, moving beyond a simple checklist to explain the scientific reasoning behind each personal protective equipment (PPE) recommendation. Our primary goal is to build a culture of safety through expertise, ensuring that every protocol is a self-validating system of protection.

Hazard Assessment: The "Why" Behind the PPE

A specific Safety Data Sheet (SDS) for this exact molecule is not always readily available. Therefore, a risk assessment must be conducted based on its structural components: a pyridine ring and a primary alkylamine substituent.

  • The Pyridine Moiety : Pyridine and its derivatives are known to be flammable and can be harmful if inhaled or absorbed through the skin.[2][3] They are typically handled in well-ventilated areas, and waste is considered hazardous.[2][4][5]

  • The Primary Amine Group : Structurally similar amines are often classified as corrosive or irritants.[6] They can cause burns to the skin and serious eye damage.[6] Inhalation may also lead to respiratory irritation.[6][7]

Based on this analysis, we must assume [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine is, at a minimum, a skin and eye irritant (potentially corrosive) and a respiratory irritant. All handling procedures and PPE selections will be based on this conservative and safety-first assessment.

Core PPE Protocols: Your First Line of Defense

The selection of PPE is not a static choice but a dynamic one, tailored to the specific task at hand. The fundamental principle is to create a complete barrier between you and the chemical, preventing exposure through all primary routes: skin contact, eye contact, and inhalation.[8]

Eye and Face Protection

Contact with the eyes is a primary risk, with potential for serious damage.[6][7]

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are mandatory for all personnel in the laboratory where this chemical is stored or used.[8]

  • Recommended for Liquid Handling : When handling solutions of the compound, weighing the solid, or performing any task with a splash potential, upgrade to chemical splash goggles. Goggles provide a full seal around the eyes, offering superior protection.[8]

  • Maximum Protection : For larger-scale operations (>5g) or procedures with a significant risk of splashing (e.g., quenching a reaction), a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection

Preventing dermal exposure is critical.

  • Lab Coat : A standard, flame-resistant lab coat should be worn at all times, with sleeves fully extended.

  • Gloves : Chemically resistant gloves are essential.

    • Material : Nitrile gloves are a suitable choice for incidental contact.[4]

    • Procedure : Always inspect gloves for tears or holes before use. For extended procedures or when handling larger quantities, consider double-gloving.

    • Technique : Remove gloves immediately if contamination is suspected, washing hands thoroughly afterward. Never wear gloves outside of the laboratory.

Respiratory Protection

Inhalation of airborne powders or aerosols must be avoided.

  • Primary Control : All manipulations of this compound, especially handling of the solid form, must be performed within a certified chemical fume hood.[2][4] This engineering control is your most important tool for preventing respiratory exposure.[9]

  • Secondary Control : If a fume hood is not available or in the event of a significant spill outside of containment, a respirator is required. A NIOSH-approved respirator with an organic vapor (Type A, brown) cartridge is recommended.[10] All personnel requiring a respirator must be part of a respiratory protection program, including medical evaluation and fit-testing, as mandated by OSHA.[9]

Operational and Disposal Plans

Effective PPE use is integrated into a broader operational plan that covers every stage of the chemical's lifecycle in the lab.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as determined by your risk assessment for the specific task.

  • Weighing and Transfer : Conduct all transfers of solid material within the fume hood to contain any dust. Use a spatula and weighing paper, or transfer directly into a tared vessel.

  • Solution Preparation : Add solvents slowly to the solid to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling Decontamination : After use, decontaminate the work area in the fume hood. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[7]

Spill Management

Accidents require immediate and correct action.

  • Evacuate : Alert others in the area and evacuate if the spill is large or outside of a fume hood.

  • Contain : For small spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the substance.[2]

  • Clean-Up : Collect the absorbed material into a designated hazardous waste container.[4]

  • Report : Always report spills to your supervisor and your institution's Environmental Health & Safety (EHS) department.

Waste Disposal

As a pyridine derivative, this compound and any materials contaminated with it are considered hazardous waste.[5]

  • Collection : Collect all waste (excess solid, solutions, contaminated gloves, and absorbent materials) in a clearly labeled, sealable hazardous waste container.[4] The label must include "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[4][7]

  • Disposal : Never dispose of this chemical down the drain.[2] All disposal must be handled through your institution's EHS department in accordance with local and federal regulations.[5]

Data and Workflow Visualization

To simplify decision-making, the following table summarizes the recommended PPE for common laboratory tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (Engineering Control)
Storage/Transport Safety Glasses with Side ShieldsNitrile GlovesLab CoatGeneral Lab Ventilation
Weighing Solid (<1g) Chemical Splash GogglesNitrile GlovesLab CoatCertified Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile Gloves (Double-glove recommended)Lab CoatCertified Chemical Fume Hood
Reaction/Workup Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-glove recommended)Lab CoatCertified Chemical Fume Hood
Column Chromatography Chemical Splash Goggles & Face ShieldNitrile Gloves (Double-glove recommended)Lab CoatCertified Chemical Fume Hood

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_location Location Assessment start Begin Task with [6-(THP-4-yloxy)pyridin-3-yl]methylamine assess_task Assess Task Type start->assess_task weighing Weighing Solid or Transferring assess_task->weighing Solid solution Handling in Solution (Reaction, Workup) assess_task->solution Liquid/Solution spill Spill or Loss of Containment assess_task->spill Emergency ppe_goggles Upgrade to: Chemical Splash Goggles weighing->ppe_goggles fume_hood Work in Certified Chemical Fume Hood weighing->fume_hood solution->ppe_goggles ppe_face_shield Add: Face Shield solution->ppe_face_shield Splash Risk solution->fume_hood ppe_respirator Add: NIOSH-Approved Respirator spill->ppe_respirator Outside Hood ppe_base Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves fume_hood->ppe_base Base Protection

Caption: PPE selection workflow for handling the target compound.

References

  • NextSDS. "[6-(tetrahydro-2h-pyran-4-yloxy)pyridin-3-yl]methylamine". nextsds.com. Accessed March 21, 2026.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET". fishersci.com. Revision Date 19-Dec-2025. Accessed March 21, 2026.
  • Post Apple Scientific. "12 Safety Precautions To Follow When Handling Pyridine". postapplescientific.com. October 01, 2024. Accessed March 21, 2026.
  • MilliporeSigma. "SAFETY DATA SHEET". sigmaaldrich.com. November 06, 2025. Accessed March 21, 2026.
  • BenchChem. "Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide". benchchem.com. Accessed March 21, 2026.
  • Agency for Toxic Substances and Disease Registry (ATSDR). "Pyridine Tox Profile".
  • Fisher Scientific. "SAFETY DATA SHEET". fishersci.com. May 07, 2010. Accessed March 21, 2026.
  • Fisher Scientific. "SAFETY DATA SHEET" for 1-tetrahydro-2H-pyran-4-ylmethanamine. fishersci.com. September 02, 2014. Accessed March 21, 2026.
  • PubChem. "[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine". pubchem.ncbi.nlm.nih.gov. Accessed March 21, 2026.
  • National Center for Biotechnology Information. "PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine". ncbi.nlm.nih.gov. Accessed March 21, 2026.
  • Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet". jubilantingrevia.com. January 25, 2024. Accessed March 21, 2026.
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance". osha.gov. Accessed March 21, 2026.
  • National Research Council. "Working with Chemicals". In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
Reactant of Route 2
Reactant of Route 2
[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine
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